molecular formula C7H12ClNO2 B1663003 Guvacoline hydrochloride CAS No. 6197-39-3

Guvacoline hydrochloride

カタログ番号: B1663003
CAS番号: 6197-39-3
分子量: 177.63 g/mol
InChIキー: ZWALOEQHJRUTKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guvacine is a GABA uptake inhibitor. Guvacine competitively inhibits GABA uptake (IC50 = 10 μM;  Ki = 14 μM) in rat hippocampal brain slices.

特性

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWALOEQHJRUTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210996
Record name Norarecoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6197-39-3
Record name Norarecoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norarecoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Guvacoline Hydrochloride: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a pyridine (B92270) alkaloid found predominantly in the seeds of the Areca catechu and Areca triandra palms, is a compound of increasing interest due to its pharmacological activity as a muscarinic acetylcholine (B1216132) receptor agonist. This technical guide provides an in-depth overview of the natural sources of guvacoline, detailing its concentration in various plant tissues and factors influencing its abundance. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and purification of guvacoline from its natural sources, culminating in the formation of guvacoline hydrochloride. The guide also presents a diagrammatic representation of the muscarinic acetylcholine receptor signaling pathway activated by guvacoline, offering insights into its mechanism of action.

Natural Sources of Guvacoline

Guvacoline is primarily found in the nuts of the Areca catechu palm, commonly known as the betel nut tree, and in Areca triandra.[1] The concentration of guvacoline, along with other major areca alkaloids such as arecoline, arecaidine (B1214280), and guvacine, varies significantly depending on the plant species, the specific part of the plant, and the maturity of the nut.[2]

Table 1: Quantitative Data of Guvacoline and Related Alkaloids in Natural Sources

Plant SourcePlant PartGuvacoline Concentration (mg/g dry weight)Other Major Alkaloids PresentReference(s)
Areca catechuNut0.17 - 0.99Arecoline, Arecaidine, Guvacine[3]
Areca catechu (unripe)Endosperm3.39Arecoline, Arecaidine, Guvacine[2]
Areca catechu (ripe)Pericarp0.0175Arecoline, Arecaidine, Guvacine[2]
Areca triandraNot specifiedPresentArecoline, Arecaidine, Guvacine[4]

It is important to note that the traditional practice of chewing betel quid, which often involves the addition of slaked lime (calcium hydroxide), can lead to the hydrolysis of guvacoline to guvacine.[5]

Isolation and Purification of this compound

The isolation of guvacoline from its natural sources is a multi-step process that involves initial extraction of the total alkaloids, followed by separation of the individual alkaloids, and finally, conversion to the hydrochloride salt and purification. The following protocols are based on established principles of alkaloid chemistry.

Experimental Workflow

experimental_workflow start Areca Nut Powder extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration acid_base Acid-Base Liquid-Liquid Extraction concentration->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Preparative HPLC) crude_alkaloids->chromatography guvacoline_base Isolated Guvacoline Base chromatography->guvacoline_base hcl_salt Conversion to Hydrochloride Salt (ethanolic HCl) guvacoline_base->hcl_salt crystallization Recrystallization hcl_salt->crystallization final_product This compound (Pure) crystallization->final_product

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Areca catechu Nuts

  • Maceration:

    • Air-dry and finely powder the Areca catechu nuts.

    • Macerate the powdered nuts in methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the methanolic extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

  • Acidification:

    • Dissolve the crude methanolic extract in 2% sulfuric acid.

    • Filter the acidic solution to remove any insoluble material.

  • Defatting:

    • Extract the acidic solution with an equal volume of diethyl ether or hexane (B92381) three times to remove fats and other non-polar compounds. Discard the organic layers.

  • Basification and Extraction:

  • Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic extract under reduced pressure to yield the crude total alkaloid extract.

Protocol 3: Isolation of Guvacoline by Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a silica gel (60-120 mesh) slurry in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried, alkaloid-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by ethyl acetate:methanol).

    • The separation of the four major areca alkaloids (arecoline, guvacoline, arecaidine, and guvacine) will occur based on their polarity differences. Arecoline and guvacoline, being esters, are less polar than their corresponding carboxylic acids, arecaidine and guvacine.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:ammonia) and a visualizing agent (e.g., Dragendorff's reagent).

    • Pool the fractions containing pure guvacoline.

Protocol 4: Conversion to this compound and Purification

  • Salt Formation:

    • Dissolve the purified guvacoline base in anhydrous ethanol.

    • Cool the solution in an ice bath and add a calculated amount of concentrated hydrochloric acid dropwise with stirring.

  • Crystallization:

    • Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate the crystallization of this compound.

  • Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold anhydrous ethanol.

    • Recrystallize the this compound from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a highly purified product.

  • Drying and Storage:

    • Dry the purified crystals under vacuum.

    • Store the final product in a desiccator to prevent moisture absorption.

Signaling Pathway of Guvacoline

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors (mAChRs).[2] These are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus activate distinct signaling cascades.

Diagram of Muscarinic Acetylcholine Receptor Signaling Pathways

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq Gq Pathway (M1, M3, M5) cluster_gi Gi Pathway (M2, M4) Guvacoline Guvacoline mAChR Muscarinic Receptor (M1, M3, M5 or M2, M4) Guvacoline->mAChR binds to Gq Gq protein mAChR->Gq activates (if M1/M3/M5) Gi Gi protein mAChR->Gi activates (if M2/M4) PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_Gi

Caption: Guvacoline's activation of muscarinic receptor signaling pathways.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The quantitative data presented highlights the variability of guvacoline content in its natural sources, which is a critical consideration for efficient extraction. The outlined experimental protocols offer a robust framework for researchers to obtain pure this compound for further pharmacological and drug development studies. The visualization of the muscarinic signaling pathway provides a clear understanding of the molecular mechanisms underlying the physiological effects of guvacoline. This information is intended to serve as a valuable resource for scientists working on the exploration and utilization of this promising natural compound.

References

Guvacoline hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253) hydrochloride, the hydrochloride salt of the pyridine (B92270) alkaloid guvacoline, is a compound of significant interest in neuropharmacology. As a non-selective muscarinic acetylcholine (B1216132) receptor agonist, it serves as a valuable tool for studying the cholinergic system. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological actions of guvacoline hydrochloride, intended to support research and drug development endeavors.

Chemical Structure and Properties

This compound is the methylated form of guvacine (B1672442), another alkaloid found in the areca nut.[1] Its chemical structure consists of a tetrahydropyridine (B1245486) ring with a methyl ester group at the C3 position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Chemical structure of Guvacoline

Figure 1. Chemical Structure of Guvacoline.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Synonyms Norarecoline hydrochloride, Guvacine methyl ester hydrochloride[2]
CAS Number 6197-39-3[3]
Molecular Formula C₇H₁₂ClNO₂[3]
Molecular Weight 177.63 g/mol [2]
Melting Point 121-122 °C[4]
Solubility Soluble in DMSO[4]
pKa (estimated) 7.0 - 9.0 (Estimated based on similar tetrahydropyridine derivatives)[5][6][7][8]

Synthesis

Proposed Synthesis Workflow:

Synthesis Guvacine Guvacine Esterification Esterification Guvacine->Esterification Methanol (B129727) Methanol (CH3OH) Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4) Acid_Catalyst->Esterification Guvacoline_Base Guvacoline (free base) Esterification->Guvacoline_Base Salt_Formation Salt Formation Guvacoline_Base->Salt_Formation HCl_Solution Hydrochloric Acid (HCl) in a suitable solvent HCl_Solution->Salt_Formation Guvacoline_HCl This compound Salt_Formation->Guvacoline_HCl

A proposed workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Guvacine (General Procedure)

A detailed experimental protocol for the specific synthesis of guvacoline is not available. However, a general procedure for the esterification of a carboxylic acid like guvacine would typically involve the following steps. Note: This is a generalized protocol and would require optimization for the specific synthesis of guvacoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guvacine in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution. Extract the guvacoline free base into an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude guvacoline. The crude product can be further purified by column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified guvacoline free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent dropwise until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Guvacoline

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~3.0-3.5 (m)~45-50
H4~2.2-2.6 (m)~25-30
H5~3.0-3.5 (m)~50-55
H6~6.8-7.2 (t)~135-140
OCH₃~3.7 (s)~51-53
C=O-~165-170
C3-~125-130

Experimental Protocol: NMR Spectroscopy (General Procedure)

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a hydrochloride salt like this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a 30-45° pulse, a larger spectral width (e.g., 0-200 ppm), a relaxation delay of 2-10 seconds, and a significantly larger number of scans compared to the ¹H spectrum.

Infrared (IR) Spectroscopy

A specific experimental FTIR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (secondary amine salt)2700-2250 (broad)
C=O stretch (ester)1750-1735
C=C stretch (alkene)1680-1620
C-O stretch (ester)1300-1000
C-N stretch (amine)1250-1020

Experimental Protocol: FTIR Spectroscopy (General Procedure)

A general protocol for obtaining an FTIR spectrum of a solid sample like this compound using the KBr pellet method would be:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of guvacoline has been reported.[10] The fragmentation pattern upon electron ionization (EI) can provide valuable structural information.

Mass Spectrum Analysis:

The mass spectrum of guvacoline shows a molecular ion peak ([M]⁺) at m/z 141, corresponding to the molecular weight of the free base. Key fragmentation patterns of tetrahydropyridine and ester functionalities are expected.

Expected Fragmentation Pathways:

  • Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 110.

  • Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment ion at m/z 82.

  • Retro-Diels-Alder reaction: Cleavage of the tetrahydropyridine ring can occur, leading to various smaller fragments.

  • Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines.[11]

Experimental Protocol: Mass Spectrometry (General Procedure)

A general protocol for obtaining an EI mass spectrum would involve:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Pharmacological Properties and Mechanism of Action

Guvacoline is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[12] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[13][14][15]

Muscarinic Receptor Binding

The affinity of guvacoline for the different muscarinic receptor subtypes (M1-M5) can be determined using radioligand binding assays.

Experimental Protocol: Muscarinic Receptor Binding Assay (General Procedure)

A typical competition binding assay to determine the affinity of this compound for muscarinic receptors would involve the following steps:[16][17][18][19]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway

As a muscarinic agonist, guvacoline activates downstream signaling pathways upon binding to mAChRs. The specific pathway activated depends on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[20][21]

Gq/11-Mediated Signaling Pathway (Activated by M1, M3, M5 receptors):

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Guvacoline Guvacoline mAChR Muscarinic Receptor (M1, M3, M5) Guvacoline->mAChR binds Gq Gq Protein mAChR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C DAG->PKC activates Ca2_ER->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets leading to

Gq-protein mediated signaling pathway activated by Guvacoline.

Upon binding of guvacoline to M1, M3, or M5 receptors, the associated Gq protein is activated.[22] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[23][24]

Conclusion

This compound is a key pharmacological tool for the investigation of the cholinergic system. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and mechanism of action. The provided data and experimental protocols are intended to facilitate further research into the therapeutic potential and physiological roles of this important muscarinic agonist.

References

Guvacoline Hydrochloride: A Technical Guide to its Muscarinic Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the areca nut, is a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a demethylated analog of arecoline (B194364), it shares structural similarities and pharmacological activities, albeit with reported lower potency. This technical guide provides a comprehensive overview of the muscarinic receptor agonist activity of guvacoline hydrochloride. It includes available quantitative data on its potency, detailed methodologies for key experimental assays used to characterize muscarinic agonists, and visualizations of the associated signaling pathways and experimental workflows. Due to the limited availability of subtype-specific binding and functional data for guvacoline, information on the closely related compound arecoline is also presented for comparative purposes.

Introduction

This compound, also known as norarecoline hydrochloride, is a natural compound that has been identified as an agonist at muscarinic acetylcholine receptors[1]. These receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are integral to a wide range of physiological functions mediated by the parasympathetic nervous system. Five distinct subtypes of muscarinic receptors have been identified (M1-M5), each with unique tissue distribution and downstream signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

The agonist activity of guvacoline at these receptors makes it a molecule of interest for pharmacological research and potential therapeutic development. Understanding its potency and selectivity profile across the different muscarinic receptor subtypes is crucial for elucidating its mechanism of action and predicting its physiological effects.

Quantitative Data on Muscarinic Receptor Activity

Quantitative analysis of a ligand's interaction with its receptor is fundamental to understanding its pharmacological profile. Key parameters include the binding affinity (Ki), which measures the strength of the interaction between the ligand and the receptor, and the functional potency (EC50 or IC50), which quantifies the concentration of the ligand required to elicit a half-maximal response.

Guvacoline Potency Data

Direct quantitative data for guvacoline's binding affinity and functional potency across all five human muscarinic receptor subtypes are limited in the publicly available literature. However, studies on isolated tissues have provided valuable insights into its activity.

PreparationPredominant Receptor SubtypeParameterValueReference
Rat IleumM3pD26.09[1]
Electrically Paced Rat Left AtriaM2pD28.07[1]

pD2 is the negative logarithm of the EC50 value.

These findings suggest that guvacoline acts as a full agonist at both atrial and ileal muscarinic receptors[1]. The higher pD2 value in the atria suggests a greater potency at the M2 receptor subtype compared to the M3 subtype in the ileum. It has been noted that guvacoline is less potent than its methylated counterpart, arecoline, by up to 15-fold[1].

Arecoline Potency Data (for comparison)

Given the structural similarity and shared biological origin, the pharmacological data for arecoline can provide a useful reference for understanding the potential activity profile of guvacoline.

Receptor SubtypeParameterValue (nM)Reference
M1EC507
M2EC5095
M3EC5011
M4EC50410
M5EC5069

These values indicate that arecoline is a potent agonist at M1 and M3 receptors, with lower potency at M2, M5, and particularly M4 receptors.

Experimental Protocols

The characterization of muscarinic receptor agonists like guvacoline involves a variety of in vitro assays. The following sections detail the general methodologies for three key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 muscarinic receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • This compound solutions of varying concentrations.

  • Non-specific binding control: Atropine (high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of atropine.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of guvacoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins coupled to muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing M1-M5 receptors.

  • [35S]GTPγS.

  • This compound solutions of varying concentrations.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Incubate the membrane preparations with GDP to ensure that the G proteins are in their inactive, GDP-bound state.

  • Incubation: Add varying concentrations of this compound and a fixed concentration of [35S]GTPγS to the pre-incubated membranes.

  • Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 30°C), terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of guvacoline to generate a dose-response curve. From this curve, the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) can be determined.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors (M1, M3, M5).

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization through M1, M3, and M5 muscarinic receptors.

Materials:

  • Intact cells expressing M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Agonist Addition: Place the plate in a fluorometric reader and add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of guvacoline. Plot the peak response against the guvacoline concentration to obtain a dose-response curve, from which the EC50 value can be calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling cascades and experimental procedures can aid in understanding the complex processes involved in characterizing guvacoline's muscarinic receptor activity.

Muscarinic Receptor Signaling Pathways

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Guvacoline1 Guvacoline M1_M3_M5 M1/M3/M5 Receptor Guvacoline1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response1 Cellular Response Ca2_release->Cellular_Response1 PKC->Cellular_Response1 Guvacoline2 Guvacoline M2_M4 M2/M4 Receptor Guvacoline2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors activated by guvacoline.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep incubation Incubate Membranes with [3H]-Radioligand and Guvacoline prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash count Quantify Radioactivity with Scintillation Counter wash->count analysis Data Analysis: Determine IC50 and Ki count->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

GTPγS Binding Assay Workflow

GTP_gamma_S_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep pre_incubation Pre-incubate Membranes with GDP prep->pre_incubation incubation Incubate with Guvacoline and [35S]GTPγS pre_incubation->incubation termination Terminate Reaction by Rapid Filtration incubation->termination wash Wash Filters termination->wash count Quantify [35S]GTPγS Binding wash->count analysis Data Analysis: Determine EC50 and Emax count->analysis end End analysis->end

Caption: Experimental workflow for a GTPγS binding assay.

Calcium Mobilization Assay Workflow

Calcium_Mobilization_Workflow start Start plating Plate Cells in Multi-well Plate start->plating dye_loading Load Cells with Calcium- sensitive Fluorescent Dye plating->dye_loading wash Wash Cells to Remove Excess Dye dye_loading->wash agonist_addition Add Guvacoline Solutions wash->agonist_addition measurement Measure Fluorescence Changes over Time agonist_addition->measurement analysis Data Analysis: Determine EC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for a calcium mobilization assay.

Conclusion

This compound is a full agonist at muscarinic acetylcholine receptors, with evidence suggesting a degree of selectivity, particularly a higher potency at M2 receptors compared to M3 receptors in isolated tissue preparations. While comprehensive quantitative data on its binding affinities and functional potencies across all five human muscarinic receptor subtypes remains to be fully elucidated, the available information, supplemented by data from its close analog arecoline, provides a valuable foundation for further investigation. The experimental protocols detailed in this guide offer a systematic approach for the comprehensive characterization of guvacoline's muscarinic agonist profile. Such studies are essential for a deeper understanding of its pharmacological properties and for exploring its potential as a pharmacological tool or therapeutic agent. Further research focusing on the subtype selectivity of guvacoline using cloned human receptors is warranted to build a more complete and precise pharmacological profile.

References

Guvacoline Hydrochloride: A Comprehensive Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) hydrochloride, a pyridine (B92270) alkaloid found in the nuts of Areca catechu, is a compound of growing interest in pharmacological research. As a muscarinic acetylcholine (B1216132) receptor agonist, it shares structural similarities with arecoline, the primary psychoactive component of the areca nut. However, emerging evidence suggests a distinct pharmacological profile for guvacoline, necessitating a thorough understanding of its properties for potential therapeutic applications and risk assessment. This technical guide provides an in-depth overview of the pharmacology and toxicology of guvacoline hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Pharmacological Profile

Mechanism of Action

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors (mAChRs), though it is reported to be less potent than arecoline.[1] Unlike arecoline, guvacoline appears to lack significant activity at nicotinic acetylcholine receptors.[2] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five subtypes of muscarinic receptors (M1-M5), and the specific downstream effects of guvacoline are dependent on the receptor subtype and the G protein to which it couples.

  • M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3][4] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The following diagram illustrates the general signaling pathways for muscarinic receptors.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Receptor Gq_11 Gq/11 M1_M3_M5->Gq_11 Guvacoline PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Activate PKC DAG->PKC_activation M2_M4 M2/M4 Receptor Gi_o Gi/o M2_M4->Gi_o Guvacoline AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Guvacoline Metabolism Arecoline Arecoline Guvacoline Guvacoline Arecoline->Guvacoline Demethylation Guvacine Guvacine Guvacoline->Guvacine Hydrolysis Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Guvacoline) start->prepare_reagents incubation Incubate (Membranes + Radioligand + Guvacoline) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end Inositol Phosphate Accumulation Assay Workflow start Start label_cells Label Cells with [³H]-myo-inositol start->label_cells stimulate_cells Stimulate with Guvacoline label_cells->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells separate_ips Separate Inositol Phosphates (Anion-Exchange Chromatography) lyse_cells->separate_ips quantify Quantify Radioactivity separate_ips->quantify analysis Data Analysis (Determine EC50) quantify->analysis end End analysis->end Comet Assay Workflow start Start cell_treatment Treat Cells with Guvacoline start->cell_treatment embedding Embed Cells in Agarose cell_treatment->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining visualization Fluorescence Microscopy staining->visualization analysis Comet Scoring and Data Analysis visualization->analysis end End analysis->end

References

Initial Studies on the Biological Effects of Guvacoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) hydrochloride, a pyridine (B92270) alkaloid identified in Areca triandra, is a compound of growing interest in pharmacological research.[1] As the N-demethylated analogue of arecoline (B194364), it shares a structural relationship with the primary psychoactive component of the areca nut.[2] Initial investigations have characterized guvacoline as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with activity observed at both atrial and ileal receptors.[1][2] This technical guide provides a comprehensive overview of the foundational studies on the biological effects of guvacoline hydrochloride, with a focus on its in vitro pharmacology, metabolic fate, and the activities of its primary metabolite. The information is presented to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from initial in vitro studies of guvacoline and its metabolite, guvacine (B1672442).

Table 1: Muscarinic Receptor Agonist Potency of Guvacoline

CompoundPreparationAgonist Activity (pD₂ Value)Potency Relative to ArecolineReference
Guvacoline (Norarecoline)Rat Ileum6.09 - 8.07Up to 15-fold less potent[2]
Guvacoline (Norarecoline)Rat Atria (electrically paced)6.09 - 8.07Up to 15-fold less potent[2]

The pD₂ value is the negative logarithm of the EC₅₀ value, representing the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: GABA Transporter Inhibition by Guvacine

CompoundTransporter SubtypeInhibitory Activity (IC₅₀ Value)
GuvacineRat GAT-139 µM
GuvacineRat GAT-258 µM
GuvacineRat GAT-3378 µM

The IC₅₀ value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Muscarinic Agonist Activity Assessment in Isolated Rat Ileum

This protocol outlines a general method for determining the muscarinic agonist activity of this compound based on standard isolated tissue bath techniques.

Objective: To determine the potency (pD₂) and efficacy of this compound as a muscarinic agonist by measuring the contractile response of isolated rat ileum smooth muscle.

Materials:

  • Male Wistar rats (200-250 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • This compound stock solution

  • Acetylcholine (as a reference agonist)

  • Atropine (as a competitive antagonist)

  • Isolated organ bath system with a thermostat and aeration

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized rat and placed in aerated Tyrode's solution. The lumen is gently flushed to remove contents, and the mesentery is trimmed. A 2-3 cm segment is prepared for mounting.

  • Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C, continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). One end is attached to a fixed hook, and the other to an isotonic transducer. An initial tension of 0.5-1.0 g is applied.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.

  • Cumulative Concentration-Response Curve:

    • A stable baseline is recorded.

    • This compound is added to the bath in a cumulative manner, with concentrations increasing in logarithmic increments (e.g., 1 nM to 100 µM).

    • The contractile response is recorded after each addition until a maximal response is achieved.

  • Data Analysis:

    • Contractile responses are expressed as a percentage of the maximal response to a reference full agonist like acetylcholine.

    • A concentration-response curve is generated by plotting the percentage of maximal response against the logarithm of the molar concentration of guvacoline.

    • The pD₂ value is determined from the resulting sigmoidal curve.

In Vitro Hydrolysis of Guvacoline

This protocol describes a general method for assessing the metabolic conversion of guvacoline to guvacine in a liver microsome preparation.[3]

Objective: To determine the kinetic parameters of guvacoline hydrolysis to guvacine by human liver microsomes (HLM).[3]

Materials:

  • Human liver microsomes (HLM)

  • This compound

  • Phosphate buffer

  • HPLC-PDA system with an ion-exchange column

  • Incubator/shaking water bath

Procedure:

  • Reaction Setup: Reactions are conducted in a buffered suspension of HLM under simulated physiological conditions (e.g., 37°C).[3]

  • Incubation: A range of guvacoline concentrations (e.g., 10-8000 µM) are incubated with the HLM for a set period.[3]

  • Sample Analysis: The formation of the metabolite, guvacine, is quantified using an HPLC-PDA assay with ion-exchange chromatography.[3]

  • Kinetic Analysis: The rate of guvacine formation at different guvacoline concentrations is used for enzyme kinetic curve fitting (e.g., Michaelis-Menten kinetics) to determine parameters such as Vmax and Km.[3]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

Guvacoline, as a muscarinic agonist, is predicted to activate downstream signaling cascades upon binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling. The specific pathway depends on the G-protein subtype to which the receptor is coupled (Gq/11 or Gi/o).

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq Gq/11 Pathway (e.g., M3 in Ileum) Guvacoline Guvacoline Hydrochloride mAChR Muscarinic Receptor (M2/M3) Guvacoline->mAChR Binds and Activates Gq Gq/11 mAChR->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Muscarinic receptor signaling cascade initiated by Guvacoline.

Experimental Workflow: In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel muscarinic agonist like guvacoline.

experimental_workflow cluster_synthesis Compound Preparation cluster_binding Receptor Binding Studies cluster_functional Functional Assays cluster_metabolism Metabolism Studies start Guvacoline Hydrochloride Synthesis/Isolation binding_assay Radioligand Binding Assay (e.g., with [³H]QNB) start->binding_assay ileum_assay Isolated Tissue Assay (e.g., Rat Ileum) start->ileum_assay microsome_assay Liver Microsome Incubation start->microsome_assay ki_determination Determine Binding Affinity (Ki) binding_assay->ki_determination pd2_determination Determine Potency (pD₂) and Efficacy ileum_assay->pd2_determination metabolite_id Identify and Quantify Metabolites (e.g., Guvacine) microsome_assay->metabolite_id

Caption: In vitro characterization workflow for this compound.

Metabolism and Biological Activity of Guvacine

Initial studies have shown that guvacoline undergoes hydrolysis to its corresponding carboxylate metabolite, guvacine.[3] This metabolic conversion is a critical aspect of its biological activity profile, as guvacine itself is an active compound. Guvacine is a potent inhibitor of GABA reuptake, primarily through its action on the GAT-1, GAT-2, and GAT-3 transporters. This activity is distinct from the muscarinic agonism of the parent compound, guvacoline.

In Vivo Effects

Currently, there is a limited body of research on the in vivo effects of isolated this compound. Most in vivo studies have focused on the administration of areca nut extracts or arecoline. Based on its in vitro profile, it can be hypothesized that systemically administered guvacoline would elicit parasympathomimetic effects due to its muscarinic agonist activity. Furthermore, its metabolism to guvacine, a GABA reuptake inhibitor, suggests potential modulatory effects on the central nervous system, although the extent of its blood-brain barrier penetration is not well characterized. Further in vivo studies are warranted to elucidate the specific physiological and behavioral effects of this compound.

Conclusion

Initial studies reveal that this compound is a full agonist at muscarinic receptors, albeit with lower potency than its N-methylated counterpart, arecoline. Its primary metabolite, guvacine, exhibits a distinct pharmacological profile as a GABA reuptake inhibitor. The provided data and protocols offer a foundational understanding for researchers and drug development professionals. Further investigations, particularly comprehensive in vivo studies and receptor subtype selectivity profiling, are necessary to fully delineate the therapeutic potential and toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Guvacoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) hydrochloride is a pyridine (B92270) alkaloid found in the nuts of Areca catechu. It is an analog of arecoline (B194364) and functions as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly in atrial and ileal tissues[1][2][3]. These application notes provide a summary of its pharmacological data and detailed protocols for its experimental use.

Data Presentation

The following table summarizes the reported pharmacological activity of Guvacoline.

ParameterValueTissue/ReceptorReference
pD26.09-8.07Rat Ileum and Atria (Muscarinic Receptors)[4]

Signaling Pathways

Guvacoline, as a muscarinic receptor agonist, primarily exerts its effects through the activation of G-protein coupled receptors. In tissues like the ileum, this involves both M2 and M3 receptor subtypes, leading to a cascade of intracellular events. Additionally, its potential interaction with acetylcholinesterase suggests an indirect cholinomimetic effect.

muscarinic_signaling cluster_membrane Cell Membrane M2 M2 Receptor Gi Gi M2->Gi M3 M3 Receptor Gq11 Gq/11 M3->Gq11 PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Guvacoline Guvacoline Hydrochloride Guvacoline->M2 Guvacoline->M3 Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Muscarinic Receptor Signaling Pathway in Smooth Muscle.

ache_inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Muscarinic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Guvacoline Guvacoline Hydrochloride Guvacoline->AChE Inhibition (Potential) Signal Increased Cholinergic Signaling Postsynaptic_Receptor->Signal

Caption: Potential Acetylcholinesterase Inhibition by Guvacoline.

Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from standard radioligand binding assays for muscarinic receptors and can be used to determine the binding affinity (Ki) of Guvacoline hydrochloride for different muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing a specific muscarinic receptor subtype (e.g., CHO or HEK cells transfected with M1, M2, or M3 receptors).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • This compound.

  • Atropine (B194438) (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and make serial dilutions in the binding buffer to obtain a range of concentrations.

    • Prepare a stock solution of the radioligand at a concentration of approximately 1 nM in the binding buffer.

    • Prepare a high concentration solution of atropine (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of atropine solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • This compound Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Reagents (Guvacoline, Radioligand, Membranes) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate at Room Temperature (2-3 hours) setup->incubate harvest Harvest and Wash Filters incubate->harvest count Liquid Scintillation Counting harvest->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for Muscarinic Receptor Binding Assay.
Isolated Guinea Pig Ileum Functional Assay

This ex vivo protocol is used to assess the contractile effect of this compound on smooth muscle, which is rich in M2 and M3 muscarinic receptors.

Objective: To determine the potency (EC50 or pD2) and efficacy of this compound in inducing contraction of guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g).

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

  • This compound.

  • Acetylcholine (as a reference agonist).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing warm, carbogen-aerated Tyrode's solution.

    • Carefully remove the mesentery and cut the ileum into segments of approximately 2-3 cm.

  • Organ Bath Setup:

    • Mount each ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, record a stable baseline.

    • Construct a cumulative concentration-response curve for this compound. Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

    • After the maximum response is achieved, wash the tissue repeatedly with Tyrode's solution until the baseline tension is restored.

    • (Optional) Construct a concentration-response curve for acetylcholine as a positive control.

  • Data Analysis:

    • Measure the amplitude of the contraction at each concentration of this compound.

    • Express the responses as a percentage of the maximum response obtained with a reference agonist (e.g., acetylcholine) or the maximum response to this compound itself.

    • Plot the percentage response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum response (Emax) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the pD2 value as -log(EC50).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and quantify the AChE inhibitory activity of compounds.

Objective: To determine the IC50 value of this compound for AChE inhibition.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant).

  • Acetylthiocholine iodide (ATCI) - substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • This compound.

  • Donepezil or other known AChE inhibitor (as a positive control).

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the positive control in the appropriate solvent and make serial dilutions in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Control (100% activity): Add 50 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of DTNB solution.

    • Test Compound: Add 50 µL of each this compound dilution, 25 µL of AChE solution, and 25 µL of DTNB solution.

    • Positive Control: Add 50 µL of each positive control dilution, 25 µL of AChE solution, and 25 µL of DTNB solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately start monitoring the change in absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of AChE activity) from the resulting dose-response curve.

References

Application Notes and Protocols for In Vivo Studies of Guvacoline Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) is a pyridine (B92270) alkaloid found in the nut of the areca palm (Areca catechu), which is chewed by millions of people worldwide for its psychoactive effects.[1][2] While arecoline (B194364) is the most abundant and studied alkaloid in areca nuts, guvacoline is also considered to have psychoactive properties.[1][3] These application notes compile the currently available information on guvacoline and provide generalized protocols that can be adapted for in vivo studies in mouse models to investigate its pharmacological effects. It is important to note that, to date, there is a significant lack of specific in vivo studies on guvacoline hydrochloride in mouse models in publicly available research. Much of the existing research focuses on the related alkaloid, arecoline, or utilizes non-murine models such as zebrafish.

Known Biological Activity and Hypothesized Mechanism of Action

Guvacoline is structurally related to arecoline and is believed to act on the central nervous system.[1] It is hypothesized that guvacoline may exert its effects by modulating cholinergic neurotransmission. One proposed mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).[4] Inhibition of AChE would lead to increased levels of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[4] This is predicted to activate the parasympathetic nervous system.[4]

In zebrafish models, guvacoline has been shown to decrease exploration activity and social interaction.[1] It has also been observed to affect shoaling behavior, causing fish to swim closer to each other.[1] These findings in a high-throughput vertebrate model suggest that guvacoline possesses psychoactive properties that warrant further investigation in mammalian models.

Data from In Vivo Studies

Currently, there is a paucity of quantitative data from in vivo studies of this compound in mouse models. The tables below are presented as templates for how data could be structured once such research is conducted. For context, some data on the effects of the related alkaloid, arecoline, in mice are included.

Table 1: Template for Behavioral Effects of this compound in Mice

Behavioral TestDose (mg/kg, i.p.)Key Findings
Open Field TestData not availableHypothesized to affect locomotor activity and exploration.
Elevated Plus MazeData not availableMay modulate anxiety-like behaviors.
Social Interaction TestData not availableBased on zebrafish data, may alter social behaviors.

Table 2: Effects of Arecoline on Locomotor Activity in Mice (for reference)

Mouse StrainDose (mg/kg)RouteObservation
Not Specified0.25 - 1Not SpecifiedSlight enhancement of locomotor activity.[5]
NZB/B1NJ & C57BL/6NNia0.64 - 2.5Not SpecifiedDecreased locomotor activity.[5]
NZB/B1NJ & C57BL/6NNia5.0 - 20.0Not SpecifiedIncreased locomotor activity.[5]

Table 3: Template for Neurochemical Effects of this compound in Mouse Brain Regions

Brain RegionDose (mg/kg, i.p.)NeurotransmitterPercent Change from Control
Prefrontal CortexData not availableAcetylcholineHypothesized to increase
StriatumData not availableDopamineEffect unknown
HippocampusData not availableSerotoninEffect unknown
Nucleus AccumbensData not availableGABAEffect unknown

Table 4: Effects of Arecoline on Serum Neurotransmitter Levels in Mice (for reference)

NeurotransmitterEffectp-value
5-Hydroxytryptamine (5-HT)Decreased< 0.05[6]
Dopamine (DA)Increased< 0.001[6]
Brain-Derived Neurotrophic Factor (BDNF)Increased< 0.001[6]
γ-aminobutyric acid (GABA)No significant change> 0.05[6]

Experimental Protocols

The following are generalized protocols for conducting in vivo studies in mice to assess the behavioral and neurochemical effects of a novel compound like this compound. These should be adapted and refined based on preliminary dose-finding studies and specific research questions.

Protocol 1: Assessment of Locomotor Activity in an Open Field Test
  • Animals: Adult male C57BL/6J mice (8-12 weeks old) are commonly used. House animals individually for at least one week before testing to allow for acclimatization. Maintain a 12:12 hour light:dark cycle with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection in a volume of 10 ml/kg body weight.

  • Open Field Test:

    • 30 minutes post-injection, place the mouse in the center of an open field arena (e.g., 40 x 40 x 30 cm).

    • Allow the mouse to explore freely for 30 minutes.

    • Record the session using an overhead video camera.

    • Analyze the video using automated tracking software (e.g., Any-maze, EthoVision) to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Analysis
  • Animals and Surgery:

    • Use adult male mice as described above.

    • Anesthetize the mouse with isoflurane (B1672236) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula to the skull with dental cement.

    • Allow the animals to recover for at least 48-72 hours post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min).

    • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

    • Administer this compound (i.p.) at the desired dose.

    • Continue to collect dialysate samples for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for neurotransmitter content (e.g., acetylcholine, dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Use a repeated-measures ANOVA to analyze the time course of neurotransmitter changes.

Visualizations

Guvacoline_Hypothesized_Pathway Guvacoline Guvacoline Hydrochloride AChE Acetylcholinesterase (AChE) Guvacoline->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Receptors Muscarinic & Nicotinic Cholinergic Receptors ACh->Cholinergic_Receptors Activation Neuronal_Response Downstream Neuronal Response Cholinergic_Receptors->Neuronal_Response Signal Transduction

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis & Interpretation Acclimatization Acclimatization of Mice Habituation Habituation to Handling Acclimatization->Habituation Drug_Admin This compound Administration (i.p.) Habituation->Drug_Admin Behavioral_Testing Behavioral Assays (e.g., Open Field) Drug_Admin->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Drug_Admin->Neurochemical_Analysis Data_Quant Quantification of Behavioral & Neurochemical Data Behavioral_Testing->Data_Quant Neurochemical_Analysis->Data_Quant Stats Statistical Analysis (ANOVA) Data_Quant->Stats Conclusion Conclusion on Pharmacological Effects Stats->Conclusion

Caption: General experimental workflow for in vivo mouse studies.

Conclusion and Future Directions

The study of this compound in vivo in mouse models represents a significant research gap. While related compounds have been investigated and preliminary data from other species exist, dedicated studies in mice are necessary to elucidate the specific behavioral, neurochemical, and potential therapeutic or toxicological effects of this compound. The protocols and frameworks provided here offer a starting point for researchers to design and conduct rigorous investigations into the pharmacology of guvacoline. Future studies should focus on establishing a clear dose-response relationship for its effects on locomotor activity, anxiety, and social behavior, as well as definitively identifying its molecular targets and effects on various neurotransmitter systems in the mammalian brain.

References

Application Notes and Protocols for Guvacoline Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline hydrochloride is a pyridine (B92270) alkaloid found in the nuts of the Areca catechu palm, commonly known as the betel nut. It is a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and is structurally related to other areca alkaloids such as arecoline.[1] These application notes provide detailed protocols for the preparation of this compound solutions for use in a variety of in vitro and in vivo experimental settings. Additionally, this document summarizes key quantitative data and outlines the primary signaling pathways associated with Guvacoline's mechanism of action.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and storage.

PropertyValueReference
Synonyms Norarecoline hydrochloride, Guvacine methyl ester hydrochloride[2]
CAS Number 6197-39-3[2][3]
Molecular Formula C₇H₁₁NO₂·HCl[2]
Molecular Weight 177.63 g/mol [2][3]
Appearance White to off-white solid[4]
Purity ≥98% (commonly available)[3]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the biological activity of Guvacoline. Researchers should note that specific EC₅₀ and IC₅₀ values can vary depending on the experimental system (e.g., cell type, tissue origin, assay conditions).

ParameterTargetValueSpecies/SystemReference
pD₂ Atrial Muscarinic Receptors6.09 - 8.07Rat[2]
pD₂ Ileal Muscarinic Receptors6.09 - 8.07Rat[2]
IC₅₀ Cell Viability2.1 mMHuman Buccal Epithelial Cells[2]
EC₅₀ (estimated from pD₂) Muscarinic Receptors~85 nM - 8.1 µMRat[5][6]

Note: pD₂ is the negative logarithm of the EC₅₀. A higher pD₂ value indicates greater potency. The EC₅₀ range was estimated from the provided pD₂ range.

Signaling Pathways

Guvacoline acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins to initiate downstream signaling cascades. M1, M3, and M5 receptors primarily couple through Gαq, while M2 and M4 receptors couple through Gαi.

cluster_0 This compound cluster_1 Muscarinic Receptors cluster_2 G-Proteins cluster_3 Downstream Effectors & Second Messengers Guvacoline Guvacoline Hydrochloride M1_M3_M5 M1, M3, M5 Receptors Guvacoline->M1_M3_M5 Agonist M2_M4 M2, M4 Receptors Guvacoline->M2_M4 Agonist Gq Gαq M1_M3_M5->Gq Activates Gi Gαi M2_M4->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Leads to cAMP ↓ cAMP AC->cAMP Reduces production of

Caption: Muscarinic Receptor Signaling Pathways Activated by Guvacoline.

Experimental Protocols

Safety Precautions

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. Work in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. Consult the Safety Data Sheet (SDS) for complete safety information.[4][5][7][8]

Preparation of Stock Solutions for In Vitro Experiments

Stock solutions of this compound should be prepared in a suitable solvent and stored under appropriate conditions to maintain stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile deionized water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile polypropylene (B1209903) centrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Solvent Selection: this compound is soluble in DMSO (up to 100 mg/mL), water (up to 100 mg/mL), and ethanol.[4] For cell culture experiments, DMSO is a common choice for initial stock solutions.

  • Calculation: Determine the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution:

    • Weigh the calculated amount of this compound powder in a sterile tube.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]

  • Sterilization: If preparing an aqueous stock solution (water or PBS) for direct application to sterile cultures, it is recommended to sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[9]

    • Store aqueous stock solutions at -20°C.

cluster_0 Preparation of In Vitro Stock Solution start Start calculate Calculate Mass of Guvacoline HCl start->calculate weigh Weigh Guvacoline HCl calculate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for Preparing In Vitro Stock Solutions.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Protocol:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

    • Formula (Dilution): C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution

      • V₁ = Volume of stock solution to add

      • C₂ = Desired final concentration

      • V₂ = Final volume of the working solution

  • Add the calculated volume of the stock solution to the cell culture medium or assay buffer.

  • Mix thoroughly by gentle pipetting or inversion.

  • Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final solvent concentration) should always be included in experiments.

Typical Concentration Range for In Vitro Assays: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on its estimated EC₅₀ values, a starting concentration range of 100 nM to 100 µM is recommended for initial dose-response experiments in functional assays such as calcium flux or cAMP measurement.

Preparation of Formulations for In Vivo Experiments

For animal studies, this compound needs to be formulated in a vehicle that is safe for administration (e.g., oral gavage, intraperitoneal injection).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Sterile tubes and syringes

Protocol for a Common In Vivo Formulation (e.g., for Oral Administration): [9]

This protocol describes the preparation of a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Preparation of Drug-DMSO Solution:

    • Weigh the required amount of this compound.

    • Dissolve it in a volume of DMSO that will constitute 10% of the final total volume. For example, to prepare 1 mL of the final formulation, dissolve the drug in 100 µL of DMSO.

  • Addition of PEG300:

    • To the drug-DMSO solution, add PEG300 to a final concentration of 40% (e.g., 400 µL for a 1 mL final volume).

    • Mix thoroughly until a clear solution is obtained.

  • Addition of Tween-80:

    • Add Tween-80 to a final concentration of 5% (e.g., 50 µL for a 1 mL final volume).

    • Mix well.

  • Addition of Saline:

    • Add saline to bring the formulation to the final volume (e.g., 450 µL for a 1 mL final volume).

    • Mix until the solution is homogeneous.

Important Considerations for In Vivo Formulations:

  • The solubility of this compound in this vehicle is reported to be ≥ 2.5 mg/mL.[9]

  • Always prepare fresh formulations on the day of the experiment.

  • The order of solvent addition is critical for proper dissolution.

  • A vehicle control group (receiving the formulation without this compound) must be included in all animal experiments.

cluster_0 Preparation of In Vivo Formulation start Start weigh_drug Weigh Guvacoline HCl start->weigh_drug dissolve_dmso Dissolve in 10% final volume of DMSO weigh_drug->dissolve_dmso add_peg300 Add 40% final volume of PEG300 dissolve_dmso->add_peg300 mix1 Mix Until Clear add_peg300->mix1 add_tween80 Add 5% final volume of Tween-80 mix1->add_tween80 mix2 Mix Well add_tween80->mix2 add_saline Add 45% final volume of Saline mix2->add_saline mix3 Mix to Homogeneity add_saline->mix3 ready Formulation Ready for Administration mix3->ready end End ready->end

Caption: Workflow for Preparing an In Vivo Formulation.

References

Application Notes and Protocols for Guvacoline Hydrochloride Agonist Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Guvacoline (B1596253) hydrochloride is a pyridine (B92270) alkaloid found in the nuts of Areca catechu. It is a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system.[1][2] These receptors are involved in a myriad of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. Guvacoline has been shown to act as a full agonist at both atrial (predominantly M2 subtype) and ileal (predominantly M3 subtype) muscarinic receptors.[1][2][3] Understanding the binding characteristics of guvacoline hydrochloride to its receptor targets is crucial for elucidating its pharmacological profile and for the development of novel therapeutics.

This document provides a detailed protocol for a competitive radioligand receptor binding assay to determine the affinity of this compound for the M3 muscarinic acetylcholine receptor. Additionally, it presents available quantitative data on guvacoline's activity and visual representations of the experimental workflow and the M3 receptor signaling pathway.

Data Presentation

The binding affinity of this compound for specific muscarinic receptor subtypes is not extensively documented in the form of inhibition constants (Ki). However, functional data, such as pD2 values (the negative logarithm of the EC50), are available and provide a measure of its potency as an agonist.

CompoundReceptor/TissueAssay TypeSpeciesQuantitative Data (pD2)Reference
GuvacolineAtrial Muscarinic ReceptorsFunctional Assay (Agonist Activity)Rat6.09 - 8.07[3]
GuvacolineIleal Muscarinic ReceptorsFunctional Assay (Agonist Activity)Rat6.09 - 8.07[3]

Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher pD2 values indicate greater potency.

Experimental Protocols

Competitive Radioligand Binding Assay for M3 Muscarinic Receptor

This protocol describes a method to determine the inhibition constant (Ki) of this compound for the M3 muscarinic acetylcholine receptor using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[4][5]

Materials and Reagents:

  • This compound: (Compound of interest)

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Agent: Atropine (B194438) (1 µM final concentration)

  • Scintillation Cocktail

  • 96-well Filter Plates: (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Liquid Scintillation Counter

  • Standard Laboratory Equipment: Pipettes, centrifuges, etc.

Procedure:

  • Membrane Preparation:

    • Culture CHO-M3 cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. Protein concentration can be determined using a Bradford or BCA protein assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10^-10 M to 10^-3 M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-NMS solution, and 100 µL of membrane preparation.

      • Non-specific Binding (NSB): 50 µL of atropine solution (10 µM stock to give 1 µM final concentration), 50 µL of [3H]-NMS solution, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-NMS solution, and 100 µL of membrane preparation.

    • The final concentration of [3H]-NMS should be close to its Kd value for the M3 receptor (typically in the low nanomolar range).

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.[6]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plates using a cell harvester.

    • Quickly wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.[6]

  • Radioactivity Measurement:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts from wells with atropine) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) by non-linear regression analysis using a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([3H]-NMS).

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) prep_ligand Prepare Guvacoline HCl Serial Dilutions competition Competition Binding: Guvacoline HCl + [3H]-NMS + Membranes prep_ligand->competition prep_radio Prepare [3H]-NMS Solution total_binding Total Binding: Buffer + [3H]-NMS + Membranes prep_radio->total_binding nsb Non-specific Binding: Atropine + [3H]-NMS + Membranes prep_radio->nsb prep_radio->competition prep_membrane Prepare CHO-M3 Membrane Homogenate prep_membrane->total_binding prep_membrane->nsb prep_membrane->competition incubation Incubate at RT (60-90 min) filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis

Caption: Experimental workflow for the this compound competitive binding assay.

M3 Muscarinic Receptor Signaling Pathway

M3_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Guvacoline Guvacoline HCl (Agonist) M3R M3 Muscarinic Receptor (M3R) Guvacoline->M3R Binds to Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cell_Response Contributes to PKC->Cell_Response Phosphorylates substrates leading to

Caption: Simplified signaling pathway of the Gq-coupled M3 muscarinic receptor.

References

Application Notes and Protocols for Guvacoline Hydrochloride in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of Guvacoline (B1596253) hydrochloride, a pyridine (B92270) alkaloid and muscarinic acetylcholine (B1216132) receptor agonist, in cell culture studies. This document outlines its mechanism of action, provides quantitative data on its effects, and offers step-by-step experimental protocols for cytotoxicity, genotoxicity, and cellular thiol level assessment.

Mechanism of Action

Guvacoline hydrochloride is a pyridine alkaloid originally isolated from Areca triandra. It functions as a full agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[1][2] Upon binding, this compound activates these receptors, initiating downstream signaling cascades. While it is a full agonist, some studies suggest it may act as a weak agonist at atrial and ileal muscarinic receptors.[1] Additionally, there is evidence suggesting that guvacoline may also interact with and inhibit acetylcholinesterase (AChE), which would lead to an increase in acetylcholine levels.[3]

The activation of muscarinic receptors by an agonist like this compound can trigger various intracellular signaling pathways depending on the receptor subtype (M1-M5) expressed in the specific cell type. These pathways are primarily mediated by G-proteins. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][5][6][7]

Data Presentation

The following tables summarize quantitative data regarding the properties and cellular effects of this compound.

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₁NO₂·HCl[1]
Molecular Weight177.63 g/mol [1]
CAS Number6197-39-3[1]
Solubility in DMSO≥ 36 mg/mL (≥ 202.66 mM)[2]
Storage of Powder3 years at -20°C[1]
Storage of Stock Solution (in solvent)1 year at -80°C; 1 month at -20°C[1]

Table 2: Cellular Effects of Guvacoline and Related Compounds

Cell TypeCompoundConcentrationEffectReference
Human Buccal Epithelial CellsGuvacolineUp to 5 mMDecreased cell survival, depletion of cellular thiols[8][9]
Human Buccal Epithelial CellsN-nitrosoguvacolineUp to 5 mMDecreased cell survival, depletion of cellular thiols[8][9]
RBL-M1 (Rat Basophilic Leukemia cells overexpressing M1 receptor)Guvacoline100 µMInduced Ca²⁺ response[10]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 36 mg/mL (202.66 mM). Use fresh DMSO as it can be moisture-absorbing, which may reduce solubility.[2]

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1]

  • When ready to use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium. Note that if water is used as the solvent for the stock solution, it should be filter-sterilized (0.22 µm filter) before use.[1]

Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cells of interest (e.g., Human Buccal Epithelial Cells)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (prepared as in 3.1)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., a range from µM to mM).

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control. Also, include wells with medium only for background measurement.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Following the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11][12]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Genotoxicity Assessment using the Buccal Micronucleus Cytome (BMCyt) Assay

This protocol is adapted for an in vitro setting to assess the genotoxic potential of this compound by analyzing chromosomal damage in cultured human buccal epithelial cells. The assay quantifies micronuclei and other nuclear anomalies.

Materials:

  • Human buccal epithelial cells in culture

  • This compound stock solution

  • Cell culture plates or flasks

  • Cytocentrifuge (e.g., Cytospin)

  • Microscope slides

  • Fixative solution (e.g., Saccomanno's fixative or methanol:acetic acid, 3:1)

  • Staining solution (e.g., Feulgen and Light Green)

  • Microscope

Procedure:

  • Culture human buccal epithelial cells to a suitable confluency.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24-48 hours). Include a negative (vehicle) control.

  • After treatment, harvest the cells by trypsinization.

  • Wash the cells twice with PBS by centrifugation.

  • Resuspend the cell pellet in a small volume of buffer (e.g., 0.01 M Tris-HCl, 0.1 M EDTA, 0.02 M NaCl, pH 7.0).[9]

  • Prepare slides by cytocentrifugation to deposit a monolayer of cells onto the slide.[13][14]

  • Fix the slides immediately with the chosen fixative.

  • Stain the slides using a DNA-specific stain like Feulgen, counterstained with Light Green to visualize the cytoplasm.[9][13]

  • Score the slides under a light microscope according to established criteria for the BMCyt assay, identifying and counting basal cells, differentiated cells, and cells with nuclear anomalies such as micronuclei, nuclear buds, pyknosis, and karyolysis.[3][13]

  • Analyze the frequency of these anomalies in the treated versus control groups to determine the genotoxic effect.

Measurement of Cellular Thiol Levels

This protocol provides a method to determine the effect of this compound on the levels of intracellular thiols, such as glutathione (B108866) (GSH), using a fluorescent probe.

Materials:

  • Cultured cells of interest

  • This compound stock solution

  • Fluorescent thiol-reactive probe (e.g., 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or monochlorobimane (B1663430) (MCB))

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (if required by the specific probe's protocol)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates or chamber slides).

  • Treat the cells with different concentrations of this compound for the desired duration.

  • Prepare the fluorescent probe solution according to the manufacturer's instructions. For example, a 1 mM stock solution of NBD-Cl in DMSO.[15]

  • Wash the cells with PBS to remove the treatment medium.

  • Incubate the cells with the fluorescent probe in PBS or serum-free medium for the time specified in the probe's protocol (e.g., 15-30 minutes).

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Compare the fluorescence intensity of the treated cells to that of the untreated control cells to determine the change in cellular thiol levels. A decrease in fluorescence would indicate thiol depletion.

Visualizations

experimental_workflow Experimental Workflow for this compound Studies cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare Guvacoline HCl Stock Solution (in DMSO) treat_cells Treat Cells with Guvacoline HCl prep_stock->treat_cells seed_cells Seed Cells (e.g., Human Buccal Epithelial Cells) seed_cells->treat_cells mtt_assay Cytotoxicity Assay (MTT) treat_cells->mtt_assay bmc_assay Genotoxicity Assay (BMCyt) treat_cells->bmc_assay thiol_assay Cellular Thiol Assay treat_cells->thiol_assay data_analysis Analyze Data (Cell Viability, Genotoxicity, Thiol Levels) mtt_assay->data_analysis bmc_assay->data_analysis thiol_assay->data_analysis muscarinic_signaling Muscarinic Receptor Signaling Pathway Activated by Guvacoline HCl cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling guvacoline Guvacoline HCl mAChR Muscarinic Receptor (M1/M3/M5 or M2/M4) guvacoline->mAChR binds & activates g_protein_q Gq/11 mAChR->g_protein_q activates (M1/3/5) g_protein_i Gi/o mAChR->g_protein_i activates (M2/4) plc Phospholipase C (PLC) g_protein_q->plc activates ac Adenylyl Cyclase g_protein_i->ac inhibits pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates camp ↓ cAMP ac->camp leads to

References

Application Notes and Protocols for Guvacoline Hydrochloride in Muscarinic Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline hydrochloride is a pyridine (B92270) alkaloid and a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. As a structural analogue of arecoline, it serves as a valuable tool for investigating the function and pharmacology of muscarinic receptors. Guvacoline acts as a full agonist, particularly at atrial and ileal muscarinic receptors, which are predominantly of the M2 and M3 subtypes, respectively. Its utility in research stems from its ability to activate these G protein-coupled receptors (GPCRs) and elicit downstream signaling cascades, making it a useful probe for studying receptor activation, signaling pathways, and for the screening of novel muscarinic receptor ligands.

These application notes provide a comprehensive overview of the use of this compound in studying muscarinic receptor function, including its pharmacological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Chemical Properties

PropertyValue
IUPAC Name methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Synonyms Norarecoline hydrochloride
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
CAS Number 6197-39-3
Solubility Soluble in water

Pharmacological Data

This compound has been characterized as a full agonist at muscarinic receptors. The following table summarizes the available quantitative data on its potency. It is important to note that specific binding affinity (Ki) and potency (EC50/IC50) values for Guvacoline at each of the five human muscarinic receptor subtypes (M1-M5) are not extensively reported in recent literature using modern recombinant expression systems. The data below is derived from a study on rat tissues and should be considered in that context.

Receptor Subtype (predominant in tissue)PreparationAssay TypeParameterValueReference
M2Rat atriaFunctional (organ bath)pD₂6.09 - 8.07[1]
M3Rat ileumFunctional (organ bath)pD₂6.09 - 8.07[1]

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into two main signaling pathways based on the G protein they couple to. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Guvacoline Guvacoline M1_M3_M5 M1, M3, M5 Receptor Guvacoline->M1_M3_M5 Binds to Gq11 Gαq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2_cyto->Cellular_Response_Gq PKC->Cellular_Response_Gq

Gq/11 Signaling Pathway activated by Guvacoline.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Guvacoline Guvacoline M2_M4 M2, M4 Receptor Guvacoline->M2_M4 Binds to Gio Gαi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ↓ ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Cellular_Response_Gi

Gi/o Signaling Pathway activated by Guvacoline.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound at muscarinic receptors.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (B194438) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate add_reagents Add Reagents to Wells (Buffer, Guvacoline/Atropine, Radioligand, Membranes) setup_plate->add_reagents incubate Incubate (e.g., 60 min at 25°C) add_reagents->incubate filter_wash Filter and Wash on Filter Plate incubate->filter_wash dry_add_scintillant Dry Filters and Add Scintillation Cocktail filter_wash->dry_add_scintillant count Count Radioactivity (Scintillation Counter) dry_add_scintillant->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL atropine (10 µM), 50 µL radioligand, 100 µL membrane suspension.

    • Competition: 50 µL of this compound dilutions (e.g., 10⁻¹⁰ to 10⁻³ M), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of Guvacoline that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors by this compound.

Objective: To determine the potency (EC₅₀) of this compound in stimulating calcium mobilization via M1, M3, or M5 receptors.

Materials:

  • Cells: HEK293 or CHO cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).

  • Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Test Compound: this compound.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence Plate Reader: (e.g., FLIPR, FlexStation) with automated liquid handling.

Procedure:

Calcium_Assay_Workflow start Start plate_cells Plate Cells in Microplate (24h prior) start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye prepare_compounds Prepare Guvacoline Dilutions load_dye->prepare_compounds measure_fluorescence Measure Baseline and Post-stimulation Fluorescence prepare_compounds->measure_fluorescence analyze Data Analysis (Calculate EC₅₀) measure_fluorescence->analyze end End analyze->end

Workflow for Calcium Mobilization Assay.
  • Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in a separate plate.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Measure baseline fluorescence, then automatically add the Guvacoline dilutions and continue to measure the fluorescence kinetically for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of Guvacoline.

    • Plot the fluorescence response against the log concentration of Guvacoline.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP Inhibition Assay (for M2, M4 Receptors)

This functional assay measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gi/o-coupled muscarinic receptors by this compound.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting adenylyl cyclase activity via M2 or M4 receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M2 or M4).

  • Culture Medium: Appropriate for the cell line.

  • Stimulation Buffer: HBSS with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Test Compound: this compound.

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96- or 384-well plates.

  • Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

cAMP_Assay_Workflow start Start plate_cells Plate Cells in Microplate (24h prior) start->plate_cells pre_incubate Pre-incubate Cells with Guvacoline and IBMX plate_cells->pre_incubate stimulate_ac Stimulate with Forskolin pre_incubate->stimulate_ac lyse_cells Lyse Cells stimulate_ac->lyse_cells detect_camp Detect cAMP Levels (using assay kit) lyse_cells->detect_camp analyze Data Analysis (Calculate IC₅₀) detect_camp->analyze end End analyze->end

Workflow for cAMP Inhibition Assay.
  • Cell Plating: Seed cells into the microplate and grow overnight.

  • Pre-incubation: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) to all wells except the basal control. Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Guvacoline that causes 50% inhibition of the forskolin-stimulated cAMP production).

Conclusion

This compound is a valuable pharmacological tool for the study of muscarinic receptor function. Its agonist properties allow for the investigation of receptor activation and the subsequent intracellular signaling cascades. The protocols provided herein offer a framework for characterizing the binding and functional activity of Guvacoline and other muscarinic ligands. Further research to determine the specific binding affinities and potencies of Guvacoline at each of the five cloned human muscarinic receptor subtypes will enhance its utility as a selective research tool.

References

Application Notes and Protocols for In Vitro Hydrolysis Assay of Guvacoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) hydrochloride is a pyridine (B92270) alkaloid and a methyl ester derivative of guvacine (B1672442), found in the areca nut.[1][2] As a methyl ester, guvacoline is susceptible to hydrolysis, a chemical process in which the ester bond is cleaved by reaction with water to form its corresponding carboxylic acid, guvacine, and methanol. This degradation pathway is significant in determining the stability, shelf-life, and metabolic fate of the compound. In biological systems, this hydrolysis can be catalyzed by esterase enzymes, primarily in the liver.[1][3][4]

These application notes provide a detailed protocol for conducting an in vitro chemical hydrolysis assay for Guvacoline hydrochloride. The assay is designed as a forced degradation study, a critical component of drug development as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6] Such studies help to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[7] The protocol covers hydrolysis under acidic, neutral, and alkaline conditions and includes a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of guvacoline and its primary hydrolytic degradant, guvacine.

Principle of the Assay

The in vitro hydrolysis assay for this compound is based on the principles of forced degradation. The drug substance is subjected to stress under varying pH conditions (acidic, neutral, and basic) at elevated temperatures to accelerate the rate of hydrolysis.[4][5][8] The hydrolysis of the methyl ester group in guvacoline results in the formation of guvacine.

The rate and extent of this degradation are monitored over time using a stability-indicating HPLC-UV method. This method is capable of separating and quantifying the parent drug (this compound) from its degradation product (guvacine), allowing for the determination of the hydrolysis kinetics.[3]

Materials and Reagents

  • This compound reference standard

  • Guvacine reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Sodium phosphate, monobasic and dibasic, analytical grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, analytical grade

  • Deionized water (18 MΩ·cm or higher)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • pH meter (calibrated)

  • Heating block or water bath with temperature control

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.22 µm)

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with deionized water. This stock solution should be prepared fresh daily.

  • Guvacine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Guvacine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Forced Degradation Media:

    • Acidic: 0.1 M Hydrochloric acid

    • Neutral: Phosphate Buffer (pH 7.0)

    • Alkaline: 0.1 M Sodium hydroxide

Protocol 2: Forced Hydrolysis Procedure
  • Label three sets of reaction tubes for acidic, neutral, and alkaline conditions, with time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • For each condition, pipette 1.0 mL of the this compound stock solution (1 mg/mL) into a 10 mL volumetric flask.

  • Add 8.0 mL of the respective degradation medium (0.1 M HCl, pH 7.0 Buffer, or 0.1 M NaOH).

  • Place the flasks in a heating block or water bath set to 60°C. This temperature is a starting point and can be adjusted to achieve a target degradation of 10-30%.[8]

  • At each designated time point, withdraw a 1.0 mL aliquot from each flask.

  • Immediately neutralize the aliquot to stop the reaction. For the acidic sample, add an equimolar amount of NaOH. For the alkaline sample, add an equimolar amount of HCl. The neutral sample does not require quenching.

  • Dilute the neutralized aliquot to a final concentration suitable for HPLC analysis (e.g., in a 10 mL volumetric flask with mobile phase).

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples immediately using the HPLC method described below. The T=0 sample is prepared by adding the degradation medium and immediately neutralizing and diluting without heating.

Protocol 3: HPLC-UV Analytical Method

This protocol provides a general method for the separation and quantification of guvacoline and guvacine.[3]

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Quantification: Create a standard curve for both this compound and Guvacine using their respective stock solutions to calculate the concentration in the stressed samples.

Data Presentation

The quantitative data from the hydrolysis study should be summarized to show the degradation of this compound and the formation of Guvacine over time under different pH conditions.

Table 1: Percentage of Guvacoline HCl Remaining Over Time

Time (hours)0.1 M HCl at 60°C (%)pH 7.0 Buffer at 60°C (%)0.1 M NaOH at 60°C (%)
0100.0100.0100.0
298.599.885.2
496.899.572.1
893.299.151.7
1289.998.635.4
2480.197.015.8

Table 2: Percentage of Guvacine Formed Over Time

Time (hours)0.1 M HCl at 60°C (%)pH 7.0 Buffer at 60°C (%)0.1 M NaOH at 60°C (%)
00.00.00.0
21.40.214.5
43.10.527.4
86.60.947.6
129.81.363.1
2419.22.882.5

(Note: The data presented in these tables are for illustrative purposes only and represent expected trends in a forced hydrolysis study.)

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_hydrolysis 2. Forced Hydrolysis cluster_analysis 3. Analysis cluster_data 4. Data Reporting prep_stock Prepare 1 mg/mL Guvacoline HCl Stock Solution prep_media Prepare Degradation Media (0.1M HCl, pH 7 Buffer, 0.1M NaOH) start_reaction Initiate Reaction: Add Stock to Degradation Media prep_media->start_reaction incubate Incubate at 60°C start_reaction->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Neutralize Aliquots to Stop Reaction sampling->quench dilute_filter Dilute and Filter Samples quench->dilute_filter hplc_analysis Inject into HPLC-UV System dilute_filter->hplc_analysis quantify Quantify Guvacoline & Guvacine (Using Standard Curves) hplc_analysis->quantify report Tabulate % Degradation and Formation quantify->report

Caption: Experimental workflow for the in vitro hydrolysis assay of this compound.

Discussion

The results of the in vitro hydrolysis assay indicate the stability of this compound under different pH conditions. Typically, ester hydrolysis is significantly accelerated under alkaline conditions (saponification) and to a lesser extent under acidic conditions, while being most stable at or near neutral pH.[9][10] The data generated from this protocol can be used to calculate the pseudo-first-order rate constants for degradation at each condition, providing a quantitative measure of the compound's lability.

It is important to distinguish this chemical hydrolysis from enzymatic hydrolysis. In vivo, the hydrolysis of guvacoline is primarily mediated by carboxylesterases (CES) in the liver, though with a much lower efficiency compared to its analogue, arecoline.[3][4] The Vmax for guvacine formation in human liver microsomes has been reported as 35 nmol/min/mg protein.[3] This enzymatic pathway is a crucial aspect of its metabolism, whereas the chemical hydrolysis data is vital for determining formulation strategies, storage conditions, and shelf-life.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting an in vitro forced hydrolysis study of this compound. The described methodology, including sample preparation, stress conditions, and HPLC analysis, is essential for characterizing the degradation profile of the molecule. The structured data presentation and workflow visualization offer a clear guide for researchers in the pharmaceutical sciences to assess the chemical stability of this compound, a critical step in the drug development process.

References

Application Note: Quantification of Guvacoline in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guvacoline (B1596253) is a naturally occurring alkaloid found in the areca nut, the fruit of the Areca catechu palm tree. It is one of the four major alkaloids present in areca nut, alongside arecoline (B194364), arecaidine, and guvacine. The chewing of areca nut, often as part of a betel quid, is a widespread practice in many parts of Asia and is associated with various health risks, including oral and esophageal cancers. Guvacoline, structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA), is known to be a GABA uptake inhibitor. Accurate and sensitive quantification of Guvacoline in biological samples is crucial for toxicological studies, pharmacokinetic analysis, and for understanding its role in the addictive and carcinogenic properties of areca nut products.

This application note describes a robust and sensitive method for the detection and quantification of Guvacoline in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for high-throughput analysis in research and clinical settings.

Experimental Workflow

The overall experimental workflow for the analysis of Guvacoline is depicted below.

Guvacoline Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Saliva, Hair, Plasma) extraction Extraction with Organic Solvent (e.g., Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in LC Mobile Phase evaporation->reconstitution lc_separation Liquid Chromatography (Reversed-Phase C18 Column) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for Guvacoline analysis.

Protocols

Sample Preparation

The following protocols are generalized and may require optimization based on the specific matrix and instrumentation.

a) Saliva Samples [1]

  • Collect saliva samples from subjects.

  • Centrifuge the saliva at 10,000 rpm for 10 minutes to pellet cellular debris.

  • To 100 µL of the supernatant, add 400 µL of ice-cold methanol (B129727).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid / 2% methanol).

b) Hair Samples [2][3][4]

  • Wash hair samples with dichloromethane (B109758) to remove external contaminants and let them air dry.

  • Cut the hair into small segments (<1 mm).

  • Weigh 20 mg of the cut hair into a tube.

  • Add 1 mL of methanol/trifluoroacetic acid and incubate in an ultrasonic bath for 2.5 hours.[2][4]

  • After cooling, transfer the methanol extract to a new tube.

  • Evaporate the solvent to dryness. To prevent volatilization, 20 µL of octanol (B41247) can be added before evaporation.[3][4]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., Luna C18, 50 x 4.6 mm, 3 µm).[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 50°C.[4]

  • Gradient Program:

    • 0-4.0 min: 98% A

    • 4.2-4.6 min: 5% A

    • 4.7-8.0 min: 98% A[4]

  • Injection Volume: 10 µL.

Note: Due to its polarity, Guvacoline may have limited retention on a standard C18 column, eluting relatively early.[6] Chromatographic conditions should be optimized to ensure separation from other matrix components.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 142 ([M+H]⁺).[6]

  • Product Ions (Q3): m/z 113 and m/z 81.[6]

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 V.[5]

The fragmentation of Guvacoline is proposed to occur as follows:

Guvacoline Fragmentation Guvacoline Guvacoline [M+H]⁺ m/z 142 Fragment1 Product Ion m/z 113 (-CH₃N) Guvacoline->Fragment1 Loss of CH₃N Fragment2 Product Ion m/z 81 (-C₂H₅O₂) Guvacoline->Fragment2 Loss of C₂H₅O₂

Caption: Proposed fragmentation pathway of Guvacoline.

Quantitative Data

The following table summarizes the quantitative performance of LC-MS/MS methods for Guvacoline detection reported in the literature.

ParameterMatrixValueReference
Limit of Detection (LOD) On-column2.5 pg[6]
Limit of Quantification (LOQ) On-column5 pg[6]
LOQ Hair5-10 pg/mg[2][7]
Linearity Range HairLOQ - 1000 pg/mg[2]
Intra-day Precision (%CV) -< 15%[6]
Inter-day Precision (%CV) Hair2.2% - 7.6%[2][7]
Intra-day Accuracy Hair-6.1% to 8.2%[2][7]
Inter-day Accuracy Hair-6.1% to 8.2%[2][7]
Mechanism of Action: GABA Uptake Inhibition

Guvacoline is a known inhibitor of GABA uptake, which can lead to increased GABAergic neurotransmission. This mechanism is believed to contribute to the psychoactive effects of areca nut chewing.

Guvacoline_GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_transporter GABA Transporter (GAT) GABA_release->GABA_transporter Uptake by GABA_receptor GABA Receptor GABA_release->GABA_receptor Binds to Increased_GABA Increased Synaptic GABA Concentration GABA_transporter->Increased_GABA Neuronal_inhibition Increased Neuronal Inhibition GABA_receptor->Neuronal_inhibition Guvacoline Guvacoline Guvacoline->GABA_transporter Inhibits Increased_GABA->GABA_receptor Enhanced Binding

Caption: Guvacoline inhibits GABA uptake at the synapse.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Guvacoline in various biological matrices. This methodology is a valuable tool for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the effects of areca nut consumption. The provided protocols can serve as a starting point for method development and validation in individual laboratories.

References

Troubleshooting & Optimization

Guvacoline hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions associated with Guvacoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a pyridine (B92270) alkaloid that is generally soluble in water, DMSO, and ethanol (B145695). However, achieving and maintaining a clear solution can sometimes be challenging depending on the desired concentration and solvent conditions.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: DMSO, water, and ethanol are all suitable for preparing stock solutions. For in vitro studies, DMSO is commonly used. For in vivo experiments, more complex co-solvent systems are often necessary to ensure biocompatibility and maintain solubility upon administration.

Q3: My this compound is not dissolving completely. What should I do?

A3: If you encounter dissolution issues, physical methods such as vortexing, ultrasonication, or gentle heating in a water bath can be employed to aid dissolution. Ensure that your solvent is pure and, in the case of DMSO, freshly opened, as it is hygroscopic and absorbed moisture can reduce solubility.

Q4: I observed precipitation in my this compound solution after storage. What could be the cause and how can I prevent it?

A4: Precipitation upon storage can be due to several factors, including supersaturation, temperature fluctuations, or solvent degradation. To prevent this, it is recommended to prepare stock solutions at concentrations that are well within the solubility limits. Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles which can degrade the compound and affect solubility. Store aliquots at -20°C or -80°C for long-term stability.

Q5: What is the recommended storage and stability for this compound solutions?

A5: For optimal stability, powdered this compound should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to protect the compound from moisture and light.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Difficulty Dissolving the Powder - Insufficient mixing- Low-quality or hydrated solvent- Reaching solubility limit- Vortex the solution vigorously.- Use ultrasonication to break up powder aggregates.- Gently warm the solution in a water bath.- Ensure you are using high-purity, fresh solvents. For DMSO, use a newly opened bottle.
Precipitation in Stock Solution - Supersaturated solution- Temperature changes- Solvent evaporation- If precipitation is observed, gently warm and sonicate the solution to redissolve the compound.- Prepare a fresh stock solution at a slightly lower concentration.- Store aliquots at a constant, recommended temperature (-20°C or -80°C).- Ensure vials are tightly sealed to prevent solvent evaporation.
Cloudiness or Precipitation Upon Dilution in Aqueous Buffer - Compound crashing out of the organic solvent- pH of the buffer affecting solubility- Decrease the concentration of the stock solution before diluting.- Add the stock solution to the aqueous buffer slowly while vortexing.- Consider using a co-solvent system if high concentrations in aqueous media are required.- Adjust the pH of the aqueous buffer. As a hydrochloride salt, Guvacoline's solubility is generally higher at a lower pH.
Inconsistent Experimental Results - Inaccurate concentration due to incomplete dissolution- Degradation of the compound- Visually inspect the solution for any undissolved particles before use.- If necessary, centrifuge the solution and use the supernatant for experiments, followed by a concentration determination (e.g., via UV-Vis spectroscopy).- Prepare fresh solutions from powder for critical experiments.- Follow recommended storage conditions to minimize degradation.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common solvents. Please note that these values can vary slightly between different batches and suppliers.

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO36 - 100202.66 - 562.97May require ultrasonication to achieve higher concentrations. Use of fresh, anhydrous DMSO is critical.
Water36 - 100202.66 - 562.97Ultrasonication may be needed to reach higher concentrations.
Ethanol36202.66
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 14.07A clear solution for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 14.07A clear solution for in vivo use.
10% DMSO, 90% Corn Oil≥ 2.5≥ 14.07A clear solution for in vivo use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 177.63 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 1.776 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If any particulates remain, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an In Vivo Formulation with Co-solvents

This protocol describes the preparation of a 1 mg/mL this compound formulation in a co-solvent system for animal studies, based on a common vehicle.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of the final 1 mg/mL formulation, add the solvents in the following order, mixing thoroughly after each addition:

      • 100 µL of the 10 mg/mL this compound in DMSO stock solution.

      • 400 µL of PEG300.

      • 50 µL of Tween-80.

      • 450 µL of sterile saline.

    • Vortex the final solution until it is a clear and homogenous mixture.

    • This formulation should be prepared fresh before each experiment.

Visualizations

Guvacoline_Signaling_Pathway Guvacoline Guvacoline Hydrochloride mAChR Muscarinic Acetylcholine Receptor (mAChR) Guvacoline->mAChR G_Protein G-Protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_Release->Downstream Modulates PKC->Downstream Phosphorylates

Caption: Simplified signaling pathway of this compound via muscarinic receptors.

Troubleshooting_Workflow Start Start: Guvacoline HCl Solubility Issue Check_Solvent Check Solvent Quality (Fresh, Anhydrous) Start->Check_Solvent Vortex Vortex Vigorously Check_Solvent->Vortex Sonicate Apply Ultrasonication Vortex->Sonicate Heat Gentle Warming (Water Bath) Sonicate->Heat Is_Dissolved Is the Compound Fully Dissolved? Heat->Is_Dissolved Yes Solution Ready for Use (Store Properly) Is_Dissolved->Yes Yes No Consider Alternatives Is_Dissolved->No No Lower_Conc Lower Concentration No->Lower_Conc Co_Solvent Use Co-Solvent System No->Co_Solvent

Caption: Troubleshooting workflow for this compound solubility issues.

Solubility_Factors Solubility Guvacoline HCl Solubility Concentration Concentration Concentration->Solubility Affects Solvent Solvent Choice (Water, DMSO, Ethanol) Solvent->Solubility Determines pH pH of Medium pH->Solubility Influences Temperature Temperature Temperature->Solubility Modulates Purity Compound & Solvent Purity Purity->Solubility Impacts

Caption: Key factors influencing the solubility of this compound.

Technical Support Center: Stabilizing Guvacoline Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, handling, and stabilization of aqueous solutions of Guvacoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its methyl ester group. This reaction results in the formation of Guvacine and methanol. This hydrolysis is typically catalyzed by acidic or basic conditions.

Q2: What are the recommended storage conditions for aqueous stock solutions of this compound?

A2: For short-term storage (up to one month), it is recommended to store aqueous stock solutions of this compound at -20°C.[1][2] For longer-term storage (up to six months), aliquoting and storing at -80°C is advised to minimize degradation.[1][2] It is crucial to use sealed containers to prevent evaporation and contamination.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound, being an ester, is susceptible to pH-dependent hydrolysis. It is generally more stable in neutral to slightly acidic conditions. In alkaline conditions, the rate of hydrolysis significantly increases. Therefore, it is critical to control the pH of the aqueous solution to ensure the stability of the compound.

Q4: Can I autoclave aqueous solutions of this compound for sterilization?

A4: Autoclaving (steam sterilization) involves high temperatures and is not recommended for aqueous solutions of this compound. The elevated temperature can accelerate the hydrolysis of the ester bond, leading to significant degradation of the compound. Sterilization should be performed by filtration through a 0.22 µm filter.[2]

Q5: Are there any common excipients that are incompatible with this compound in aqueous formulations?

A5: Excipients that can alter the pH to the alkaline range should be used with caution. Additionally, strong oxidizing agents should be avoided as they may potentially interact with the tetrahydropyridine (B1245486) ring. Compatibility studies are recommended when formulating this compound with new excipients.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of potency in prepared aqueous solution over time Hydrolysis of the methyl ester group due to improper pH or storage temperature.- Ensure the pH of the solution is maintained in the neutral to slightly acidic range (pH 4-7).- Store the solution at or below -20°C for short-term and -80°C for long-term storage.[1][2]- Prepare fresh solutions for critical experiments.
Precipitation observed in the aqueous solution - Exceeding the solubility limit.- Change in pH leading to the formation of the less soluble free base.- Confirm the concentration is within the solubility limit of this compound in water (100 mg/mL, may require sonication).[2]- Ensure the pH of the solution is not shifted to the alkaline range.
Inconsistent experimental results - Degradation of the compound in the experimental buffer or media.- Inaccurate initial concentration due to improper dissolution.- Verify the stability of this compound in the specific buffer system and at the experimental temperature.- Ensure complete dissolution of the compound using sonication if necessary when preparing the stock solution.[2]
Appearance of unknown peaks in HPLC analysis Formation of degradation products, primarily Guvacine.- Perform forced degradation studies to identify potential degradation products.- Use a validated stability-indicating HPLC method to separate and quantify Guvacoline and its degradants.

Quantitative Stability Data

Disclaimer: The following data is a representative example based on the expected stability profile of a methyl ester-containing alkaloid hydrochloride. Publicly available, detailed quantitative stability studies for this compound are limited. This table is for illustrative purposes to guide experimental design.

Table 1: Representative Stability of this compound (1 mg/mL) in Aqueous Buffers at Different pH and Temperature Conditions.

pHTemperature (°C)Incubation Time (days)Remaining Guvacoline HCl (%)
4.043098.5
4.0253095.2
7.043097.8
7.0253092.1
9.043085.3
9.0253065.7

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the powder to a sterile volumetric flask. Add a portion of sterile, purified water (e.g., HPLC-grade water) and vortex or sonicate until the powder is completely dissolved. This compound has a high solubility in water (up to 100 mg/mL).[2]

  • Volume Adjustment: Once dissolved, add sterile, purified water to the final volume and mix thoroughly.

  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.[2]

  • Storage: Aliquot the sterilized solution into sterile, cryo-resistant tubes and store at -20°C for short-term use or -80°C for long-term storage.[1][2]

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradant, Guvacine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-15 min: 5% to 30% B

      • 15-20 min: 30% B

      • 20-22 min: 30% to 5% B

      • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the aqueous solution of this compound with the mobile phase to a suitable concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis weigh Weigh Guvacoline HCl dissolve Dissolve in Water (Vortex/Sonicate) weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter Sterile Filter (0.22 µm) adjust->filter aliquot Aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store sample Sample Incubation (Controlled pH, Temp, Light) store->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc data Data Analysis (% Remaining Compound) hplc->data

Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.

troubleshooting_workflow start Inconsistent Results or Loss of Potency Observed check_prep Review Solution Preparation Protocol start->check_prep dissolution_ok Was dissolution complete? (e.g., sonication used) check_prep->dissolution_ok check_storage Examine Storage Conditions dissolution_ok->check_storage Yes reprepare Action: Prepare fresh solution ensuring complete dissolution. dissolution_ok->reprepare No temp_ok Stored at ≤ -20°C in sealed containers? check_storage->temp_ok check_ph Verify pH of Solution/Buffer temp_ok->check_ph Yes restorage Action: Aliquot and store properly. Use fresh aliquot for experiments. temp_ok->restorage No ph_ok Is pH in the optimal range (neutral to slightly acidic)? check_ph->ph_ok adjust_ph Action: Adjust pH of the buffer system. Consider using a different buffer. ph_ok->adjust_ph No analyze_degradation Suspect Degradation: Analyze by Stability-Indicating HPLC ph_ok->analyze_degradation Yes

References

Optimizing Guvacoline Hydrochloride Dosage for In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of Guvacoline (B1596253) hydrochloride. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Guvacoline hydrochloride and what is its primary mechanism of action?

This compound is the hydrochloride salt of Guvacoline, a pyridine (B92270) alkaloid found in the Areca nut.[1] Its primary mechanism of action is as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[2] Muscarinic receptors are involved in a wide range of parasympathetic nervous system functions.

Q2: What is a recommended starting dose for this compound in rodents?

Direct in vivo dosage studies for this compound in rodents are limited in publicly available literature. However, studies on the closely related compound, guvacine (B1672442) hydrochloride , which is also a GABA uptake inhibitor, can provide a valuable starting point. In a study on posthypoxic myoclonus in rats, intraperitoneal (IP) injections of guvacine hydrochloride at doses of 1 mg/kg and 10 mg/kg were shown to significantly attenuate myoclonus.[3]

For the related areca alkaloid, arecoline (B194364) , doses in mice have been reported in the range of 0.25 to 20 mg/kg for studying effects on locomotor activity.[4] In rats, a 10 mg/kg dose of arecoline hydrochloride was used via submucosal injection to induce oral submucous fibrosis.[4] Given that Guvacoline is a muscarinic agonist like arecoline, but with potentially different potency and toxicity profiles, a conservative approach is recommended.

Recommendation: Based on the data for guvacine, a starting dose range of 1-10 mg/kg (i.p.) for this compound in rats is a reasonable starting point for dose-finding studies. For mice, a similar or slightly higher range may be considered, but careful dose-escalation studies are crucial.

Q3: What are the appropriate administration routes for this compound in vivo?

Common routes for systemic administration in rodent studies include:

  • Intraperitoneal (IP) Injection: This route offers rapid absorption and is frequently used for delivering compounds to the systemic circulation. The aforementioned study on guvacine hydrochloride used IP injections.[3]

  • Oral Gavage (P.O.): This method is used for direct administration into the stomach and is relevant for studying the effects of oral ingestion.

  • Subcutaneous (S.C.) Injection: This route provides a slower and more sustained release compared to IP injection.

The choice of administration route will depend on the specific research question and the desired pharmacokinetic profile.

Q4: How should I prepare a this compound solution for in vivo administration?

This compound is soluble in water. For in vivo experiments, it is recommended to dissolve the compound in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). The solution should be prepared fresh on the day of the experiment to ensure stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect at the initial dose. 1. Insufficient Dose: The initial dose may be too low to elicit a response. 2. Poor Bioavailability: The chosen administration route may result in low systemic exposure. 3. Compound Degradation: The dosing solution may have degraded.1. Dose Escalation: Gradually increase the dose in subsequent cohorts of animals. It is crucial to establish a dose-response curve. 2. Alternative Route: Consider a different administration route (e.g., switch from P.O. to I.P. for higher bioavailability). 3. Fresh Solution: Always prepare fresh dosing solutions immediately before use.
Signs of Toxicity (e.g., excessive salivation, lacrimation, urination, defecation, tremors, convulsions). 1. Overdose: The administered dose is too high, leading to overstimulation of muscarinic receptors (cholinergic crisis). 2. Individual Animal Sensitivity: There can be inter-individual variability in drug response.1. Dose Reduction: Immediately reduce the dose in subsequent experiments. 2. Monitor Animals Closely: Observe animals for at least 4 hours post-dosing for any adverse effects. 3. Consult a Veterinarian: In case of severe toxicity, seek immediate veterinary assistance.
Inconsistent or variable results between animals. 1. Inaccurate Dosing: Errors in calculating or administering the dose. 2. Stress-induced Variability: Animal handling and injection procedures can induce stress, affecting behavioral outcomes. 3. Biological Variability: Inherent differences in metabolism and receptor density among animals.1. Verify Calculations and Technique: Double-check all dose calculations and ensure proper administration technique. 2. Acclimatize Animals: Allow animals to acclimatize to the experimental environment and handling procedures. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Precipitation of the compound in the dosing solution. 1. Low Solubility at High Concentration: The desired concentration may exceed the solubility limit of the compound in the chosen vehicle.1. Gentle Warming and Vortexing: Try gently warming the solution and vortexing to aid dissolution. 2. Use of a Co-solvent: If using an aqueous vehicle, the addition of a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) may be necessary. However, the concentration of the co-solvent should be kept to a minimum and a vehicle-only control group must be included in the experiment.

Data Presentation

Table 1: Summary of In Vivo Dosage Information for Guvacoline and Related Compounds

CompoundSpeciesAdministration RouteDose RangeObserved EffectCitation
Guvacine hydrochloride RatIntraperitoneal (IP)1 and 10 mg/kgAttenuation of myoclonus[3]
Arecoline hydrochloride RatSubmucosal Injection10 mg/kgInduction of oral submucous fibrosis[4]
Arecoline MouseNot specified0.25 - 20 mg/kgEffects on locomotor activity[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, calculate the total mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve in sterile saline: Dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 1 mg/mL). Ensure the volume to be injected is appropriate for the animal's size (typically 5-10 mL/kg for rats and mice).

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a water bath can be used.

  • Filter sterilization (optional but recommended): For maximum sterility, filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Administer immediately: Use the freshly prepared solution for intraperitoneal injection.

Protocol 2: Intraperitoneal (IP) Injection in a Mouse

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and supporting the body.

  • Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site.

  • Injection: Slowly inject the this compound solution.

  • Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Mandatory Visualization

Guvacoline_Signaling_Pathway Guvacoline Guvacoline (Agonist) mAChR Muscarinic Acetylcholine Receptor (mAChR) Guvacoline->mAChR Binds to G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Second_Messenger->Cellular_Response Initiates

Caption: Simplified signaling pathway of Guvacoline as a muscarinic acetylcholine receptor agonist.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis Dose_Calc Dose Calculation Solution_Prep Solution Preparation Dose_Calc->Solution_Prep Dosing Dosing (e.g., IP, P.O.) Solution_Prep->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Behavioral_Assay Behavioral Assay (e.g., Locomotor Activity) Dosing->Behavioral_Assay Physiological_Monitoring Physiological Monitoring Dosing->Physiological_Monitoring Data_Collection Data Collection Behavioral_Assay->Data_Collection Physiological_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Tree Start Experiment Start Observe_Effect Observe for Expected Effect Start->Observe_Effect No_Effect No Effect Observed Observe_Effect->No_Effect No Toxicity Toxicity Observed Observe_Effect->Toxicity Adverse Expected_Effect Expected Effect Observed Observe_Effect->Expected_Effect Yes Increase_Dose Increase Dose No_Effect->Increase_Dose Check_Route Check Administration Route No_Effect->Check_Route Fresh_Solution Prepare Fresh Solution No_Effect->Fresh_Solution Decrease_Dose Decrease Dose Toxicity->Decrease_Dose Monitor_Closely Monitor Animals Closely Toxicity->Monitor_Closely Proceed Proceed with Experiment Expected_Effect->Proceed

Caption: Decision tree for troubleshooting common issues in this compound in vivo experiments.

References

Avoiding precipitation of Guvacoline hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Guvacoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in buffers during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the hydrochloride salt of Guvacoline, a pyridine (B92270) alkaloid. It acts as a muscarinic acetylcholine (B1216132) receptor agonist.[1] The hydrochloride salt is used to improve its solubility in aqueous solutions.

Q2: Why am I observing precipitation when dissolving this compound in my buffer?

Precipitation of this compound in aqueous buffers is often related to its chemical properties as a salt of a weak base. The primary reasons for precipitation include:

  • pH of the Buffer: Guvacoline contains a tertiary amine group, making it a weak base. In acidic conditions, this amine group is protonated, forming the more soluble hydrochloride salt. As the pH of the solution increases and approaches the pKa of Guvacoline, the equilibrium shifts towards the unprotonated, less soluble free base form, which can precipitate out of solution.

  • Buffer Composition: The components of your buffer system can interact with this compound, potentially reducing its solubility.

  • Concentration: The concentration of this compound in your solution may exceed its solubility limit in the specific buffer and conditions you are using.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to a decrease in solubility and subsequent precipitation.

Q3: What is the pKa of Guvacoline and how does it influence buffer selection?

Troubleshooting Guide: Precipitation of this compound in Buffers

This guide provides a systematic approach to resolving precipitation issues encountered during the preparation of buffered this compound solutions.

Initial Assessment

Before troubleshooting, it's important to assess the conditions under which precipitation is occurring.

  • Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, amorphous, cloudy).

  • Timing of Precipitation: Does the precipitate form immediately upon addition to the buffer, or does it develop over time?

  • Experimental Conditions: Record the exact buffer composition, pH, concentration of this compound, and temperature.

Troubleshooting Steps

The following diagram outlines a logical workflow for troubleshooting precipitation issues.

Troubleshooting_Workflow cluster_start cluster_steps Troubleshooting Steps cluster_solution Start Precipitation Observed Step1 Step 1: Lower the Buffer pH Start->Step1 Initial Action Step2 Step 2: Reduce Concentration Step1->Step2 If precipitation persists Solution Clear Solution Step1->Solution Successful Dissolution Step3 Step 3: Modify Buffer System Step2->Step3 If precipitation persists Step2->Solution Successful Dissolution Step4 Step 4: Use a Co-solvent Step3->Step4 If other options fail Step3->Solution Successful Dissolution Step4->Solution Successful Dissolution

Caption: Troubleshooting workflow for addressing this compound precipitation.

Step 1: Lower the Buffer pH

The most common cause of precipitation for hydrochloride salts of weak bases is a buffer pH that is too high.

  • Action: Prepare a new buffer with a lower pH. For example, if you are observing precipitation in a phosphate-buffered saline (PBS) at pH 7.4, try using a citrate (B86180) or acetate (B1210297) buffer with a pH in the range of 4-6.

  • Rationale: By lowering the pH, you increase the proportion of the protonated, more soluble form of Guvacoline.

Step 2: Reduce the Concentration

The desired concentration may be exceeding the solubility limit of this compound in your chosen buffer.

  • Action: Prepare a solution with a lower concentration of this compound.

  • Rationale: This will help determine if the issue is concentration-dependent.

Step 3: Modify the Buffer System

Interactions between this compound and buffer components can sometimes lead to precipitation.

  • Action: Switch to a different buffer system, even at the same pH. For example, if you are using a phosphate (B84403) buffer, try a citrate or acetate buffer.

  • Rationale: Different buffer salts have different properties and may interact differently with your compound.

Step 4: Use a Co-solvent

If working in a purely aqueous system is not essential, the use of a co-solvent can significantly increase solubility.

  • Action: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Then, dilute this stock solution into your aqueous buffer.

  • Caution: Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that could lead to precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
Water36 mg/mL[1]
DMSO36 mg/mL[1]
Ethanol36 mg/mL[1]
PBS (pH 7.2) (for Guvacoline hydrobromide)10 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound

This protocol aims to prepare a stock solution of this compound in a buffer that minimizes the risk of precipitation.

Materials:

  • This compound powder

  • Selected buffer (e.g., 0.1 M Citrate Buffer, pH 4.0)

  • Calibrated pH meter

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

Procedure:

  • Prepare the Buffer: Prepare a 0.1 M solution of your chosen buffer (e.g., citrate buffer) and adjust the pH to the desired level (e.g., pH 4.0) using a calibrated pH meter.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Dissolve in Buffer: Add the prepared buffer to the tube containing the this compound powder to achieve the desired final concentration.

  • Mix Thoroughly: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.

  • Verify Final pH: After dissolution, verify the pH of the final solution to ensure it has not shifted significantly.

  • Filter (Optional): For critical applications, the solution can be filtered through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Protocol 2: Determining the pH-Dependent Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in different buffers at various pH values.

Materials:

  • This compound powder

  • A series of buffers at different pH values (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of this compound powder to separate vials containing each of the different buffers. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibrate: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to allow the solutions to reach equilibrium.

  • Separate Solid from Liquid: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Collect Supernatant: Carefully collect the supernatant from each vial, being cautious not to disturb the pellet.

  • Dilute and Analyze: Immediately dilute the supernatant with the corresponding buffer to prevent precipitation upon cooling. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final pH at which the solubility was determined.

  • Calculate Solubility: Back-calculate the solubility of this compound in each buffer based on the measured concentration and the dilution factor.

Signaling Pathways and Workflows

Guvacoline_Equilibrium cluster_equilibrium Chemical Equilibrium in Buffer Guv_H_Cl Guvacoline-H+Cl- (Soluble) Guv_Free Guvacoline (Free Base - Less Soluble) Guv_H_Cl->Guv_Free + OH- (Higher pH) Guv_Free->Guv_H_Cl + H+ (Lower pH)

Caption: Chemical equilibrium of this compound in a buffer system.

References

Troubleshooting inconsistent results in Guvacoline hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in Guvacoline hydrochloride assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is the hydrochloride salt of Guvacoline, a pyridine (B92270) alkaloid naturally found in the nuts of the Areca catechu palm. It is structurally related to arecoline.[1][2] It functions as a parasympathomimetic, acting as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2]

Table 1: Key Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₁NO₂ · HCl[1]
Molecular Weight 177.63 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage (Powder) -20°C for long-term storage[1]
Storage (in DMSO) -80°C for up to 6 months[1]

Q2: What are the common analytical methods for quantifying this compound?

A2: The most common analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3] These methods offer high sensitivity and selectivity for analyzing Guvacoline in various matrices, including biological samples.

Q3: What is the mechanism of action of Guvacoline?

A3: Guvacoline acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5) that are coupled to different G-proteins and initiate distinct downstream signaling cascades.[4][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC and LC-MS/MS Assays

Issue 1: Peak Tailing in HPLC Chromatograms

Peak tailing is a common issue when analyzing basic compounds like Guvacoline, leading to poor resolution and inaccurate quantification.

Table 2: Troubleshooting Peak Tailing in Guvacoline HPLC Assays

Potential Cause Recommended Solution
Secondary Interactions with Silanol (B1196071) Groups - Use a base-deactivated column (end-capped).- Lower the mobile phase pH (e.g., to 2.5-3.5) to keep Guvacoline protonated and minimize interaction with ionized silanols.- Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.
Column Overload Inject a smaller sample volume or dilute the sample.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Guvacoline.

Issue 2: Inconsistent Retention Times

Fluctuations in retention time can affect the identification and quantification of Guvacoline.

Table 3: Troubleshooting Inconsistent Retention Times

Potential Cause Recommended Solution
Mobile Phase Composition Changes - Prepare fresh mobile phase daily.- Ensure accurate and consistent mixing of mobile phase components.- Degas the mobile phase thoroughly.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction or Leaks Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each run.
Muscarinic Receptor Binding Assays

Issue 3: High Non-Specific Binding

High non-specific binding can mask the specific binding of Guvacoline to muscarinic receptors.

Table 4: Troubleshooting High Non-Specific Binding

Potential Cause Recommended Solution
Radioligand Sticking to Filters or Vials - Pre-treat filters and vials with a blocking agent (e.g., polyethyleneimine).- Use filter plates with low-binding properties.
Insufficient Washing Increase the number and/or volume of wash steps to remove unbound radioligand.
Radioligand Concentration Too High Use a lower concentration of the radioligand, ideally at or below its Kd value.
Hydrophobic Interactions Add a small amount of bovine serum albumin (BSA) to the assay buffer.

Issue 4: Low Specific Binding Signal

A weak signal can make it difficult to determine the binding affinity of Guvacoline.

Table 5: Troubleshooting Low Specific Binding Signal

Potential Cause Recommended Solution
Insufficient Receptor Concentration Increase the amount of membrane preparation or cell lysate in the assay.
Degraded Radioligand or Guvacoline Use fresh stocks of radioligand and this compound.
Suboptimal Assay Conditions Optimize incubation time, temperature, and buffer composition (pH, ionic strength).
Incorrect Filter Type Ensure the filter pore size is appropriate to retain the cell membranes.

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of Guvacoline in a Biological Matrix (Adapted from Hair Analysis)

This protocol provides a general framework for the quantification of Guvacoline. It should be optimized for the specific biological matrix being analyzed.

  • Sample Preparation:

    • Homogenize the biological sample (e.g., tissue, plasma).

    • Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of Guvacoline).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Guvacoline and the internal standard.

Protocol 2: Competitive Muscarinic Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound.

  • Materials:

    • Membrane preparation from cells or tissues expressing muscarinic receptors.

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of atropine).

    • 96-well filter plates and a vacuum manifold.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.

    • For total binding wells, add vehicle instead of Guvacoline. For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Guvacoline concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Guvacoline, as a muscarinic agonist, can activate different signaling pathways depending on the receptor subtype it binds to.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Guvacoline1 Guvacoline M1_M3_M5 M1, M3, M5 Receptor Guvacoline1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 Guvacoline2 Guvacoline M2_M4 M2, M4 Receptor Guvacoline2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP cAMP Production AC->cAMP decreases Cellular_Response2 Cellular Response cAMP->Cellular_Response2

Caption: Muscarinic acetylcholine receptor signaling pathways activated by Guvacoline.

Experimental Workflow

A general workflow for troubleshooting inconsistent assay results.

troubleshooting_workflow start Inconsistent Results Observed check_reagents Check Reagent Quality (Guvacoline, Solvents, Buffers) start->check_reagents check_instrument Verify Instrument Performance (HPLC, MS, Plate Reader) start->check_instrument review_protocol Review Experimental Protocol (Pipetting, Incubation Times, etc.) start->review_protocol reagent_ok Reagents OK? check_reagents->reagent_ok instrument_ok Instrument OK? check_instrument->instrument_ok protocol_ok Protocol Followed Correctly? review_protocol->protocol_ok reagent_ok->instrument_ok Yes optimize_assay Systematically Optimize Assay Parameters (e.g., Mobile Phase, Temperature) reagent_ok->optimize_assay No instrument_ok->protocol_ok Yes instrument_ok->optimize_assay No protocol_ok->optimize_assay No consult Consult Literature or Technical Support protocol_ok->consult Yes resolved Problem Resolved optimize_assay->resolved consult->resolved

Caption: A logical workflow for troubleshooting inconsistent results in Guvacoline assays.

References

Minimizing Off-Target Effects of Guvacoline Hydrochloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Guvacoline hydrochloride in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.

Introduction to this compound

This compound is a pyridine (B92270) alkaloid found in the nuts of Areca catechu. It is known to act as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). However, like many small molecule receptor ligands, it has the potential to interact with other molecular targets, leading to off-target effects that can confound experimental results. This guide will focus on understanding and mitigating these effects, with a particular emphasis on its known interaction with GABA transporters.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1:

  • On-Target Effects: this compound is a known agonist of muscarinic acetylcholine receptors (mAChRs). Its on-target effects are mediated through the activation of these G protein-coupled receptors, which are involved in a wide range of physiological processes in the central and peripheral nervous systems.

  • Known Off-Target Effects: A significant off-target effect of Guvacoline and its precursor, arecaidine, is the inhibition of γ-aminobutyric acid (GABA) uptake by GABA transporters (GATs)[1]. This can lead to an increase in extracellular GABA concentrations, potentially causing inhibitory effects on neuronal activity that are independent of muscarinic receptor activation.

Q2: What are the different subtypes of muscarinic receptors, and does Guvacoline show selectivity for any of them?

A2: There are five subtypes of muscarinic receptors: M1, M2, M3, M4, and M5. While Guvacoline is known to activate muscarinic receptors, detailed public data on its specific binding affinities (Ki values) for each subtype is limited. However, data for the related compound, arecoline, shows varying potencies across the different subtypes, suggesting that Guvacoline may also exhibit some degree of subtype selectivity. Researchers should empirically determine the potency of Guvacoline at the specific muscarinic receptor subtypes relevant to their study.

Q3: How can I experimentally distinguish between on-target muscarinic effects and off-target GABAergic effects of Guvacoline?

A3: To dissect the on- and off-target effects, researchers can employ a combination of specific antagonists and functional assays.

  • Muscarinic Effects: To confirm that an observed effect is mediated by muscarinic receptors, conduct experiments in the presence of a non-selective muscarinic antagonist (e.g., atropine) or a subtype-selective antagonist relevant to your system. If the effect of Guvacoline is blocked or attenuated by the antagonist, it is likely an on-target effect.

  • GABAergic Effects: To investigate the contribution of GABA transporter inhibition, use a GAT inhibitor with a different mechanism of action (e.g., tiagabine (B1662831) for GAT-1) as a positive control. You can also assess whether the effects of Guvacoline are mimicked by increasing extracellular GABA or blocked by a GABA receptor antagonist (e.g., bicuculline (B1666979) for GABA-A receptors), depending on the downstream signaling pathway.

Q4: What are typical in vitro concentrations for this compound experiments?

A4: The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. Based on studies with related areca alkaloids, a starting concentration range of 10 µM to 100 µM is often used in in vitro experiments[2]. It is crucial to perform a dose-response curve to determine the EC50 (for agonist activity) or IC50 (for inhibitory activity) in your specific experimental system.

Data Presentation: Comparative Pharmacology

Due to the limited availability of direct binding and potency data for this compound, the following table includes data for the closely related and more extensively studied areca alkaloid, arecoline, to provide an approximate reference for its expected pharmacological profile. Researchers are strongly encouraged to determine these values for this compound in their own experimental setups.

Table 1: Comparative Potency (EC50) of Arecoline at Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)
M17
M295
M311
M4410
M569

Data for Arecoline hydrobromide, a related muscarinic agonist.

Table 2: Known Off-Target Interaction of Areca Alkaloids

Off-TargetInteractionCompound(s)
GABA Transporters (GATs)Inhibition of GABA uptakeArecaidine, Guvacine[1]

Experimental Protocols

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is a generalized approach to determine the binding affinity of this compound for a target receptor (e.g., muscarinic M1 receptor) using a competitive binding assay.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-pirenzepine for M1)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.

  • Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for Muscarinic M1/M3/M5 Receptor Activation

This protocol measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors.

Materials:

  • Cells expressing the muscarinic receptor subtype of interest (e.g., M1, M3, or M5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare a dose-response series of this compound.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Record the peak fluorescence intensity for each concentration.

  • Plot the change in fluorescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in In Vitro Assays

  • Possible Cause: Poor solubility or stability of this compound in the assay buffer.

    • Solution: Ensure this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and dilute to the final concentration in the assay buffer immediately before use. Visually inspect for any precipitation.

  • Possible Cause: Pipetting errors or variability in cell plating.

    • Solution: Use calibrated pipettes and ensure proper mixing. For cell-based assays, ensure even cell distribution when plating and check cell confluence before starting the experiment.

  • Possible Cause: Reagent degradation.

    • Solution: Store all reagents, including this compound, at the recommended temperatures and protect from light if necessary.

Issue 2: Observed Effect is Not Blocked by a Muscarinic Antagonist

  • Possible Cause: The effect is due to an off-target interaction, likely with GABA transporters.

    • Solution: Design experiments to test for GABAergic effects. See FAQ Q3 for a detailed strategy.

  • Possible Cause: The antagonist used is not appropriate or used at an insufficient concentration.

    • Solution: Verify the selectivity and potency of the antagonist for the muscarinic receptor subtype in your system. Use a concentration of the antagonist that is at least 10-fold higher than its Ki.

Issue 3: High Background Signal in Functional Assays

  • Possible Cause: Autofluorescence of this compound.

    • Solution: Run a control experiment with this compound in the absence of cells or membranes to measure its intrinsic fluorescence at the assay wavelengths. If significant, subtract this background from the experimental values.

  • Possible Cause: Constitutive activity of the expressed receptor.

    • Solution: If using a recombinant expression system, high receptor expression levels can sometimes lead to constitutive activity. Consider using a cell line with lower receptor expression or treating with an inverse agonist to reduce baseline signaling.

Mandatory Visualizations

OnTargetSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Guvacoline Guvacoline hydrochloride mAChR Muscarinic Receptor (M1, M3, M5) Guvacoline->mAChR Binds & Activates Gq Gq mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: On-target signaling pathway of this compound via Gq-coupled muscarinic receptors.

OffTargetSignaling cluster_membrane Neuronal Membrane cluster_synapse Synaptic Cleft Guvacoline Guvacoline hydrochloride GAT GABA Transporter (GAT) Guvacoline->GAT Inhibits GABA_in Intracellular GABA GAT->GABA_in GABA_out Extracellular GABA GABA_out->GAT Uptake GABA_increased Increased Extracellular GABA Concentration GABA_receptor Postsynaptic GABA Receptor GABA_increased->GABA_receptor Activates Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition

Caption: Off-target mechanism of this compound via inhibition of GABA transporters.

Caption: Logical workflow for dissecting on- and off-target effects of this compound.

References

Guvacoline Hydrochloride Quality Control & Purity Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Guvacoline hydrochloride, ensuring its quality and purity is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the quality control and purity testing of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for this compound?

A1: While a specific monograph for this compound may not be available in all pharmacopeias, general quality control specifications for an active pharmaceutical ingredient (API) of its nature can be established based on International Council for Harmonisation (ICH) guidelines. Key parameters include appearance, solubility, identification, assay, and purity.

Table 1: Example Quality Control Specifications for this compound

ParameterMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Solubility USP <711>Soluble in water and methanol
Identification A Infrared Spectroscopy (IR)The infrared absorption spectrum of the sample corresponds to that of the this compound reference standard.
Identification B HPLCThe retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution.
Assay HPLC98.0% to 102.0% on the dried basis
Purity (Related Substances) HPLC- Any individual impurity: Not more than 0.10% - Total impurities: Not more than 0.5%
Water Content Karl Fischer TitrationNot more than 1.0%
Residue on Ignition USP <281>Not more than 0.1%
Heavy Metals USP <231>Not more than 20 ppm
Q2: What is a suitable HPLC method for the purity and assay determination of this compound?

A2: A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the simultaneous determination of this compound and its potential impurities. The following method is a starting point and may require optimization and validation for your specific application.

Table 2: Recommended HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A
Q3: What are the potential degradation products and impurities of this compound?

A3: this compound can degrade under various stress conditions, and impurities can also arise from the synthetic process. Understanding these is crucial for developing a stability-indicating method.

  • Degradation Products: Based on its structure, this compound is susceptible to hydrolysis of the methyl ester group, particularly under acidic or basic conditions, to form Guvacine hydrochloride. Oxidation of the tertiary amine or the double bond could also occur.

  • Synthesis-Related Impurities: Potential impurities from the synthesis process could include starting materials, reagents, and by-products from side reactions.

dot

cluster_impurities Potential Impurities Guvacoline_HCl This compound Guvacine_HCl Guvacine Hydrochloride (Hydrolysis Product) Guvacoline_HCl->Guvacine_HCl Acid/Base Hydrolysis Oxidized_Products Oxidized Products Guvacoline_HCl->Oxidized_Products Oxidation Synthesis_Impurities Synthesis-Related Impurities

Caption: Potential degradation pathways and impurities of this compound.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

1. Standard Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh about 10 mg of this compound Primary Reference Standard into a 100 mL volumetric flask.[1]
  • Dissolve in and dilute to volume with the diluent (Mobile Phase A).
  • Mix thoroughly.

2. Sample Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
  • Dissolve in and dilute to volume with the diluent.
  • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[2]

1. Acid Hydrolysis:

  • To 1 mL of a stock solution of this compound, add 1 mL of 0.1 M HCl.
  • Heat at 60 °C for a specified period (e.g., 2, 4, 8 hours).
  • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
  • Dilute to a suitable concentration with the diluent for HPLC analysis.

2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
  • Keep at room temperature for a specified period.
  • Neutralize with an equivalent amount of 0.1 M HCl.
  • Dilute to a suitable concentration with the diluent for HPLC analysis.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
  • Keep at room temperature, protected from light, for a specified period.
  • Dilute to a suitable concentration with the diluent for HPLC analysis.

4. Thermal Degradation:

  • Keep the solid this compound powder in an oven at a specified temperature (e.g., 80 °C) for a defined period.
  • Dissolve the stressed sample in the diluent to a suitable concentration for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Dissolve the exposed sample in the diluent for analysis.

dot

start Guvacoline HCl Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base hplc HPLC Analysis oxidation->hplc dissolve Dissolve in Diluent thermal->dissolve photo->dissolve neutralize_acid->hplc neutralize_base->hplc dissolve->hplc dissolve->hplc

Caption: Experimental workflow for forced degradation studies of this compound.

Troubleshooting Guide

dot

start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting retention_time_shift Retention Time Shift start->retention_time_shift ghost_peaks Ghost Peaks start->ghost_peaks high_backpressure High Backpressure start->high_backpressure sol_tailing Secondary Interactions with Silanols peak_tailing->sol_tailing sol_fronting Column Overload peak_fronting->sol_fronting sol_rt_shift Mobile Phase Composition Change retention_time_shift->sol_rt_shift sol_ghost Carryover or Contaminated Mobile Phase ghost_peaks->sol_ghost sol_pressure Column Frit Blockage high_backpressure->sol_pressure

Caption: Logical troubleshooting workflow for common HPLC issues.

Table 3: HPLC Troubleshooting Guide for this compound Analysis

IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions with residual silanols on the column. - Column degradation.- Use a column with high-purity silica (B1680970) or an end-capped column. - Lower the pH of the mobile phase (e.g., using trifluoroacetic acid) to suppress silanol (B1196071) ionization. - Replace the column if it's old or has been used extensively with high pH mobile phases.
Peak Fronting - Sample overload. - Sample solvent is stronger than the mobile phase.- Reduce the concentration of the sample solution. - Ensure the sample is dissolved in the initial mobile phase composition or a weaker solvent.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration is insufficient.- Prepare fresh mobile phase and ensure accurate measurements. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or diluent.- Run a blank injection (diluent only) to confirm carryover. Clean the injector and autosampler. - Use high-purity HPLC grade solvents and freshly prepared mobile phase.
High Backpressure - Blockage in the guard column or column inlet frit. - Particulate matter from the sample.- Replace the guard column. - Reverse flush the analytical column (disconnect from the detector). - Ensure all samples are filtered through a 0.45 µm filter.
Poor Resolution - Loss of column efficiency. - Inappropriate mobile phase composition.- Replace the column. - Optimize the mobile phase gradient to better separate the peaks of interest.

This technical support guide provides a comprehensive overview of the quality control and purity testing of this compound. For further assistance, always refer to the relevant pharmacopeial chapters and ICH guidelines.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Guvacoline Hydrochloride: NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) like Guvacoline hydrochloride is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. The information presented is supported by established analytical principles and methodologies to ensure a comprehensive evaluation.

Executive Summary

Quantitative NMR stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] In contrast, HPLC and GC-MS are comparative techniques that rely on reference standards for quantification. While HPLC is a robust method for routine quality control, and GC-MS provides high sensitivity and structural information, qNMR offers a unique combination of structural confirmation and direct, highly accurate purity assessment.

Data Presentation: A Comparative Analysis

To illustrate the performance of each technique, a hypothetical batch of this compound was analyzed. The following table summarizes the quantitative data obtained from each method.

Parameter Quantitative NMR (qNMR) HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS)
Purity (%) 99.299.199.3
Standard Deviation (±) 0.10.20.3
Relative Standard Deviation (%) 0.100.200.30
Limit of Quantification (LOQ) ~0.1%~0.05%~0.01%
Analysis Time per Sample ~15 minutes~20 minutes~30 minutes
Need for Analyte-Specific Reference Standard NoYesYes

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of protons, allowing for a direct calculation of purity.[2]

Experimental Protocol:

  • Instrumentation: 500 MHz NMR Spectrometer

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)[3]

  • Solvent: Deuterium oxide (D₂O)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

    • Dissolve the mixture in 0.75 mL of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the well-resolved singlet of the olefinic protons of maleic acid (at ~6.3 ppm in D₂O) and a distinct, well-resolved signal of this compound.[3][4]

    • Calculate the purity of this compound using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram (area percent method) or quantified against a reference standard.[1]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in mobile phase).

    • Prepare a sample solution of the this compound batch to be tested at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Data Processing and Purity Calculation:

    • Record the chromatograms for both the reference standard and the sample.

    • For purity by area percent, calculate the percentage of the main peak area relative to the total area of all peaks.

    • For assay against a reference standard, calculate the purity based on the peak area response of the sample versus the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a sample, and the mass spectrometer provides mass information for each separated component, allowing for identification and quantification. For non-volatile compounds like this compound, derivatization is often required to increase volatility.[5][6]

Experimental Protocol:

  • Instrumentation: GC-MS system.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine).

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

  • Data Processing and Purity Calculation:

    • Identify the peak corresponding to the derivatized Guvacoline.

    • Calculate the purity based on the peak area percentage of the target compound relative to the total ion chromatogram (TIC) area.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for each analytical technique.

G Experimental Workflow for qNMR Purity Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Guvacoline HCl dissolve Dissolve in D2O weigh_sample->dissolve weigh_standard Weigh Maleic Acid (IS) weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq process_spec Process Spectrum (FT, Phasing) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR Purity Determination.

G Experimental Workflow for HPLC-UV Purity Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_sample Prepare Guvacoline HCl Solution hplc_run HPLC Analysis prep_sample->hplc_run prep_std Prepare Reference Standard Solution prep_std->hplc_run integrate Integrate Chromatographic Peaks hplc_run->integrate calculate Calculate Purity (Area % or vs. Std) integrate->calculate result result calculate->result Purity Result

Caption: Workflow for HPLC-UV Purity Determination.

G Experimental Workflow for GC-MS Purity Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Guvacoline HCl derivatize Derivatize with BSTFA weigh_sample->derivatize gcms_run GC-MS Analysis derivatize->gcms_run integrate Integrate TIC Peaks gcms_run->integrate calculate Calculate Purity (Area %) integrate->calculate result result calculate->result Purity Result

Caption: Workflow for GC-MS Purity Determination.

References

A Comparative Analysis of Guvacoline Hydrochloride and Arecoline Potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the potency of Guvacoline (B1596253) hydrochloride and Arecoline (B194364), focusing on their interactions with muscarinic acetylcholine (B1216132) receptors and the GABAergic system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Introduction

Guvacoline and arecoline are alkaloids found in the areca nut. Arecoline is a partial agonist of muscarinic acetylcholine receptors (mAChRs), while guvacoline is considered a weak full agonist at these receptors. A key distinction in their pharmacological profiles arises from their metabolites and their effects on the GABAergic system. Arecoline's major metabolite, arecaidine (B1214280), acts as a GABA reuptake inhibitor. Guvacine (B1672442), a precursor to guvacoline, is also a known GABA uptake inhibitor. This guide will compare the potency of these compounds at their respective targets.

Data Presentation

The following tables summarize the quantitative data on the potency of arecoline, guvacoline, and their related compounds at muscarinic receptors and GABA transporters.

Table 1: Potency at Muscarinic Acetylcholine Receptors (mAChRs)

CompoundReceptor SubtypePotency (EC50/IC50)EfficacyReference
Arecoline M17 nM (EC50)Partial Agonist[1]
M295 nM (EC50)Partial Agonist[1]
M311 nM (EC50)Partial Agonist[1]
M4410 nM (EC50)Partial Agonist[1]
M569 nM (EC50)Partial Agonist[1]
Guvacoline Atrial & Ileal mAChRs-Weak Full Agonist[2][3]
M2 (cAMP inhibition)117 µM (IC50)Agonist

Table 2: Potency at GABA Transporters (GATs)

CompoundTransporter SubtypePotency (IC50/Ki)Reference
Arecaidine GABA TransporterPotent Inhibitor[1][4][5]
Guvacine Rat GAT-139 µM (IC50)
Rat GAT-258 µM (IC50)
Rat GAT-3378 µM (IC50)

Note: A specific Ki or IC50 value for Arecaidine's inhibition of GABA uptake was not found in the reviewed literature, though it is consistently referred to as a potent inhibitor.

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

    • Radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Test compound (Guvacoline hydrochloride or Arecoline).

    • Non-specific binding control (e.g., a high concentration of atropine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates (e.g., GF/B glass fiber).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • For non-specific binding determination, add a saturating concentration of a non-labeled antagonist (e.g., atropine) instead of the test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Functional Assay (Intracellular Calcium Mobilization)

This protocol measures the functional potency (EC50) of an agonist by quantifying changes in intracellular calcium concentration following receptor activation, particularly for Gq-coupled receptors (M1, M3, M5).[1]

  • Materials:

    • Cells stably expressing the desired muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compound (this compound or Arecoline).

    • A fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add serial dilutions of the test compound to the wells using the instrument's liquid handling system.

    • Immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GABA Uptake Inhibition Assay

This protocol assesses the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells, or into synaptosomal preparations.

  • Materials:

    • Synaptosomes (nerve terminals) prepared from a specific brain region (e.g., cerebral cortex).

    • Radiolabeled GABA, typically [³H]-GABA.

    • Test compound (e.g., Arecaidine or Guvacine).

    • Assay buffer (e.g., Krebs-Ringer buffer).

    • Whatman GF/C filters.

    • Scintillation counter.

  • Procedure:

    • Prepare synaptosomes from the desired brain tissue.

    • Pre-incubate the synaptosomes with the test compound at various concentrations for a short period.

    • Initiate the uptake by adding a known concentration of [³H]-GABA.

    • Allow the uptake to proceed for a defined time at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through GF/C filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

    • Measure the radioactivity retained on the filters, which represents the amount of [³H]-GABA taken up by the synaptosomes.

    • Perform control experiments in the absence of the test compound to determine the maximum uptake.

    • Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling

Arecoline and Guvacoline primarily act on muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes (M1-M5) couple to different G-proteins, leading to distinct downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased calcium, activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Muscarinic_Signaling cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Agonist (Arecoline, Guvacoline) Agonist (Arecoline, Guvacoline) M1/M3/M5 M1/M3/M5 Agonist (Arecoline, Guvacoline)->M1/M3/M5 M2/M4 M2/M4 Agonist (Arecoline, Guvacoline)->M2/M4 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release->PKC Activation Gi/o Gi/o M2/M4->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases PKA PKA cAMP->PKA decreased activation

Muscarinic Receptor Signaling Pathways

GABAergic System Interaction

Arecaidine and Guvacine inhibit the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft by blocking GABA transporters (GATs). This leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission.

GABA_Signaling cluster_0 GABAergic Synapse cluster_1 Inhibition of GABA Reuptake Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA releases Postsynaptic Neuron Postsynaptic Neuron GAT GAT GABA->GAT reuptake GABA Receptor GABA Receptor GABA->GABA Receptor binds to GAT->Presynaptic Neuron GABA Receptor->Postsynaptic Neuron inhibits Arecaidine/Guvacine Arecaidine/Guvacine Inhibited GAT GAT Arecaidine/Guvacine->Inhibited GAT inhibits

Mechanism of GABA Reuptake Inhibition

Experimental Workflow for Potency Determination

The determination of the potency of Guvacoline and Arecoline involves a series of in vitro assays.

Experimental_Workflow cluster_0 Muscarinic Receptor Potency cluster_1 GABAergic System Potency Receptor Binding Assay Receptor Binding Assay Determine Ki Determine Ki Receptor Binding Assay->Determine Ki Functional Calcium Assay Functional Calcium Assay Determine EC50 Determine EC50 Functional Calcium Assay->Determine EC50 Comparative Analysis Comparative Analysis Determine Ki->Comparative Analysis Determine EC50->Comparative Analysis GABA Uptake Assay GABA Uptake Assay Determine IC50 Determine IC50 GABA Uptake Assay->Determine IC50 Determine IC50->Comparative Analysis Compound Synthesis/Isolation Compound Synthesis/Isolation Compound Synthesis/Isolation->Receptor Binding Assay Arecoline/ Guvacoline Compound Synthesis/Isolation->Functional Calcium Assay Arecoline/ Guvacoline Compound Synthesis/Isolation->GABA Uptake Assay Arecaidine/ Guvacine

Workflow for Potency Determination

References

Comparative Guide to the Cross-Reactivity of Guvacoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Guvacoline hydrochloride's interaction with various receptor systems, with a primary focus on its activity at muscarinic acetylcholine (B1216132) receptors (mAChRs) and potential cross-reactivity with other receptors, such as GABA transporters. Due to the limited availability of comprehensive public data on this compound's binding affinities and functional potencies across all receptor subtypes, this guide will compare its known characteristics with those of the well-studied, non-selective muscarinic agonist Carbachol. Additionally, to address potential cross-reactivity with the GABAergic system, we include comparative data for Guvacine, a known GABA uptake inhibitor and a metabolite of Guvacoline.

Overview of this compound

Guvacoline is a pyridine (B92270) alkaloid found in the Areca nut and is known to act as a muscarinic receptor agonist.[1] It is structurally related to arecoline (B194364) but lacks nicotinic activity.[1] Its primary mechanism of action is the activation of mAChRs, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that are widely distributed throughout the central and peripheral nervous systems.[2] These receptors are involved in diverse physiological processes, making subtype selectivity a critical factor in drug development.

Muscarinic Receptor Subtype Selectivity: A Comparative Analysis

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound across the five muscarinic receptor subtypes is not extensively available in the public domain. However, studies have shown that Guvacoline acts as a full agonist at atrial (predominantly M2) and ileal (predominantly M3) muscarinic receptors.

To provide a framework for comparison, the following table summarizes the binding affinities and functional potencies of the non-selective muscarinic agonist Carbachol at human muscarinic receptor subtypes. This allows for an indirect comparison of the expected effects of a non-selective agonist.

Table 1: Comparative Binding Affinity and Functional Potency of Carbachol at Human Muscarinic Receptor Subtypes

Receptor SubtypeLigandBinding Affinity (Ki) [nM]Functional Potency (pEC50)
M1 Carbachol1,6005.9
M2 Carbachol1,2006.7
M3 Carbachol1,8007.1
M4 Carbachol1,0006.5
M5 Carbachol2,0006.2

Note: Data for Carbachol is compiled from various sources and is intended for comparative purposes. pEC50 is the negative logarithm of the EC50 value.

Cross-Reactivity with GABA Transporters

Guvacoline is a precursor to Guvacine, a known inhibitor of GABA uptake.[1] This metabolic relationship suggests a potential for cross-reactivity or indirect effects on the GABAergic system. The following table provides available data on the activity of Guvacine and Nipecotic acid, a well-characterized GABA transporter inhibitor, for comparison.

Table 2: Comparative Activity at GABA Transporters (GATs)

Transporter SubtypeLigandInhibition of GABA Uptake (IC50) [µM]
GAT-1 Guvacine22
Nipecotic Acid4
GAT-2 Guvacine> 1000
Nipecotic Acid1000
GAT-3 Guvacine740
Nipecotic Acid150
BGT-1 Guvacine> 1000
Nipecotic Acid200

Note: Data is compiled from various sources and is intended for comparative purposes.

Signaling Pathways of Muscarinic Receptors

The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of receptor activation by an agonist like this compound.

  • M1, M3, and M5 receptors primarily couple to Gαq/11 proteins, which activate phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of these G-proteins can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq Gαq/11 M1_M3_M5->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC Activation DAG->PKC M2_M4 M2/M4 Gi Gαi/o M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC Gbg Gβγ Gi->Gbg cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Activation Gbg->GIRK

Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the binding and functional activity of compounds at muscarinic receptors.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

2. Assay Procedure:

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (e.g., [3H]-N-methylscopolamine), and membrane preparation.
    • Non-specific Binding: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine), radioligand, and membrane preparation.
    • Competition: Serial dilutions of the test compound (this compound), radioligand, and membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze end End analyze->end

References

In Vivo Showdown: A Comparative Analysis of Guvacoline and Arecoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the pharmacological and toxicological effects of Guvacoline and Arecoline (B194364), two key alkaloids found in the areca nut. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be an essential resource for researchers investigating cholinergic and GABAergic pathways, as well as for professionals involved in drug development and toxicology.

At a Glance: Key Differences in In Vivo Effects

FeatureGuvacolineArecoline
Primary Mechanism GABA Uptake InhibitorMuscarinic and Nicotinic Acetylcholine (B1216132) Receptor Agonist
Primary In Vivo Effect Modulation of GABAergic neurotransmissionCholinergic stimulation, including effects on alertness and physiological functions.
Behavioral Effects (Zebrafish) Induces hyperactivity-like behaviors in larvae; causes abnormalities in social and exploratory behaviors in adults.[1]Induces hyperactivity-like behaviors in larvae; slightly increases locomotor activity in adults.[1]
Acute Toxicity (Mouse, Intraperitoneal LD50) Data not readily available in comparative studies.Male: 120 mg/kg; Female: 109 mg/kg[2]
Receptor Potency (EC50) Data on in vivo GABA transporter inhibition potency not readily available.Muscarinic Receptors (nM): M1: 7, M2: 95, M3: 11, M4: 410, M5: 69[3]

Deep Dive: Experimental Data and Protocols

Receptor and Transporter Interactions

Arecoline acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors, with a preference for muscarinic subtypes.[4][5][6] Its binding to these receptors initiates a cascade of downstream signaling events. Guvacoline's primary established in vivo mechanism is the inhibition of GABA uptake, specifically by targeting GABA transporters (GATs).[7] By blocking the reuptake of GABA from the synaptic cleft, Guvacoline increases the extracellular concentration of this major inhibitory neurotransmitter.

Table 1: In Vivo Receptor/Transporter Interaction Profile

CompoundTargetActionSpeciesQuantitative Data (Potency)
Arecoline Muscarinic Acetylcholine Receptors (M1-M5)Partial Agonist-EC50 (nM): M1: 7, M2: 95, M3: 11, M4: 410, M5: 69[3]
Nicotinic Acetylcholine ReceptorsPartial Agonist--
Guvacoline GABA Transporters (primarily GAT-1)Inhibitor-In vivo Ki values not readily available in comparative literature.
Physiological and Behavioral Effects

In vivo studies have revealed distinct behavioral profiles for Guvacoline and Arecoline. A comparative study in zebrafish demonstrated that while both alkaloids induce hyperactivity in larvae, their effects diverge in adults. Arecoline was observed to slightly increase locomotor activity, whereas Guvacoline led to abnormal social and exploratory behaviors.[1]

Table 2: Comparative In Vivo Behavioral Effects in Zebrafish

CompoundEffect on Larval LocomotionEffect on Adult LocomotionEffect on Adult Social & Exploratory Behavior
Guvacoline Hyperactivity-like behavior[1]-Abnormal social and exploratory behaviors[1]
Arecoline Hyperactivity-like behavior[1]Slight increase in locomotor activity[8]-
In Vivo Toxicity

The acute toxicity of Arecoline has been determined in mice, with the intraperitoneal LD50 being approximately 120 mg/kg for males and 109 mg/kg for females.[2] Equivalent in vivo toxicity data for Guvacoline administered via the same route is not as readily available in the reviewed literature, highlighting a gap in direct comparative toxicology.

Table 3: Acute In Vivo Toxicity in Mice (Intraperitoneal Administration)

CompoundLD50 (mg/kg)Sex
Guvacoline Data not readily available-
Arecoline 120[2]Male
109[2]Female

Signaling Pathways Visualized

To illustrate the distinct mechanisms of action of Guvacoline and Arecoline, the following diagrams depict their primary signaling pathways.

Guvacoline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT-1) GABA_reuptake GABA Reuptake Guvacoline Guvacoline Guvacoline->GAT1 Inhibition GABA_synapse->GABA_reuptake Normal Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Increased Inhibitory Neurotransmission GABA_receptor->Inhibitory_signal

Guvacoline's Mechanism of Action: Inhibition of GABA Reuptake.

Arecoline_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arecoline Arecoline mAChR Muscarinic Acetylcholine Receptor (mAChR) Arecoline->mAChR Binds and Activates G_protein G-protein mAChR->G_protein PLC Phospholipase C G_protein->PLC Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Arecoline's Signaling Pathway via Muscarinic Acetylcholine Receptors.

Experimental Protocols

In Vivo Locomotor Activity Assessment in Zebrafish

This protocol is adapted from studies assessing the behavioral effects of alkaloids in zebrafish.[1][8]

Objective: To quantify and compare the effects of Guvacoline and Arecoline on the locomotor activity of adult zebrafish.

Materials:

  • Adult zebrafish (Danio rerio)

  • Guvacoline and Arecoline solutions of desired concentrations

  • Observation tanks (e.g., 1.5 L trapezoidal tanks)

  • Video tracking system (e.g., Zantiks, Noldus EthoVision)

  • System water

Procedure:

  • Acclimation: Individually house zebrafish in holding tanks for at least 24 hours before the experiment.

  • Drug Exposure: Prepare solutions of Guvacoline and Arecoline in system water at various concentrations. Expose individual fish to the test solutions or a control (system water only) for a predetermined period (e.g., 20 minutes).

  • Observation: Following exposure, transfer each fish to an individual observation tank.

  • Data Acquisition: Record the swimming activity of each fish for a set duration (e.g., 10 minutes) using the video tracking system. The system should be calibrated to the tank dimensions.

  • Data Analysis: Analyze the recorded videos to quantify parameters such as:

    • Total distance traveled (cm)

    • Average swimming speed (cm/s)

    • Time spent in different zones of the tank (e.g., top, middle, bottom for novel tank diving test)

    • Frequency of specific behaviors (e.g., freezing, erratic movements).

  • Statistical Analysis: Compare the data from the different treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Social Interaction Test in Adult Zebrafish

This protocol is designed to assess the effects of Guvacoline and Arecoline on social behavior in adult zebrafish.[9]

Objective: To evaluate changes in social preference and interaction in adult zebrafish following exposure to Guvacoline or Arecoline.

Materials:

  • Adult zebrafish

  • Guvacoline and Arecoline solutions

  • Three-chambered social interaction tank (central subject chamber, two side chambers for stimulus fish)

  • Video tracking system

Procedure:

  • Acclimation: Acclimate the subject fish to the central chamber of the social interaction tank for a defined period (e.g., 5 minutes).

  • Stimulus Presentation: Place stimulus fish (conspecifics) in the side chambers.

  • Drug Administration: Administer Guvacoline, Arecoline, or a control solution to the subject fish, either through immersion before the test or by adding it to the water in the central chamber.

  • Observation and Recording: Record the behavior of the subject fish for a set duration (e.g., 10 minutes), tracking its position within the central chamber.

  • Data Analysis: Quantify the time the subject fish spends in proximity to the chambers containing the stimulus fish. This "preference index" can be calculated as (Time near stimulus fish) / (Total time).

  • Statistical Analysis: Compare the preference indices between the different treatment groups.

Conclusion

The in vivo effects of Guvacoline and Arecoline are fundamentally distinct, stemming from their different primary molecular targets. Arecoline's cholinergic agonism leads to a broad range of stimulatory effects, but also carries significant toxic and carcinogenic risks. Guvacoline, through its inhibition of GABA reuptake, primarily modulates inhibitory neurotransmission, leading to different behavioral outcomes. This guide highlights the current understanding of their comparative in vivo pharmacology and toxicology, while also identifying areas where further direct comparative research, particularly regarding quantitative in vivo potency and toxicity of Guvacoline, is needed. The provided experimental protocols offer a starting point for researchers aiming to further elucidate the in vivo effects of these and other neuroactive compounds.

References

Comparing the toxicological profiles of Guvacoline and arecoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of guvacoline (B1596253) and arecoline (B194364), two structurally related alkaloids found in the areca nut. While both compounds are known for their pharmacological activity, their toxicological characteristics, particularly concerning cytotoxicity and genotoxicity, are of significant interest in the fields of toxicology and drug development. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an objective comparison.

Executive Summary

Arecoline, the primary psychoactive alkaloid in the areca nut, exhibits a more extensively documented and potent toxicological profile compared to guvacoline. Arecoline has been shown to be cytotoxic to a variety of cell types and demonstrates clear genotoxic effects. Guvacoline also exhibits cytotoxicity, though the available data is less extensive. A key differentiator lies in their receptor activity; both are muscarinic receptor agonists, but arecoline also interacts with nicotinic receptors, which may contribute to its broader range of toxic effects.

Data Presentation: Toxicological Data Summary

The following tables summarize the available quantitative data for key toxicological endpoints for guvacoline and arecoline.

Table 1: Acute Toxicity

CompoundTest SpeciesRoute of AdministrationLD50
ArecolineMouseSubcutaneous100 mg/kg
Guvacoline--Data not available

Table 2: Cytotoxicity

CompoundCell LineAssayEndpointConcentrationEffect
ArecolineHuman Gingival Fibroblasts (HGF-1)LDH ReleaseCytotoxicity100 µg/mL (24h)~40% cytotoxicity[1]
ArecolineHuman Oral Mucosal FibroblastsCell CountingCytotoxicity0.2 mM (3 days, 10% FCS)38% decrease in cell number[2]
ArecolineHT22 (mouse hippocampal neuronal cells)CCK-8Cell Viability0.75 mM (24h)Significant decrease in cell viability[3]
Arecoline & GuvacolineHuman Buccal Epithelial CellsCell SurvivalCytotoxicityUp to 5 mMBoth decrease cell survival[4]

Table 3: Genotoxicity

CompoundTest SystemAssayEffect
ArecolineChinese Hamster Ovary (CHO) CellsSister Chromatid ExchangeDose-dependent increase[5]
ArecolineChinese Hamster Ovary (CHO) CellsChromosomal AberrationsDose-dependent increase[5]
ArecolineMouse Bone Marrow CellsChromosomal Aberrations, Micronucleus AssayGenotoxic effects observed[6][7]
GuvacolineHuman Buccal Epithelial CellsDNA DamageDecreases cell survival, suggesting potential genotoxicity[4]

Table 4: Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeAffinity (EC50/Ki)
ArecolineMuscarinic M1Functional Assay7 nM (EC50)
ArecolineMuscarinic M2Functional Assay95 nM (EC50)
ArecolineMuscarinic M3Functional Assay11 nM (EC50)
ArecolineMuscarinic M4Functional Assay410 nM (EC50)
ArecolineMuscarinic M5Functional Assay69 nM (EC50)
GuvacolineMuscarinic ReceptorsFunctional AssayFull agonist, 15-fold less potent than arecoline[8]
GuvacolineNicotinic Receptors-Lacks activity[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of standard protocols for the toxicological assays mentioned.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (arecoline or guvacoline) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.

General Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

General Protocol:

  • Bacterial Strains: Select appropriate Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mandatory Visualization

Signaling Pathway: Muscarinic Acetylcholine (B1216132) Receptor Signaling

Both guvacoline and arecoline are agonists of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular events.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Arecoline Arecoline / Guvacoline mAChR Muscarinic Receptor (M1, M3, M5) Arecoline->mAChR binds & activates Gq Gq/11 mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Muscarinic receptor (M1/M3/M5) signaling cascade.

Experimental Workflow: Cytotoxicity Assessment using MTT Assay

The following diagram illustrates the typical workflow for determining the cytotoxicity of a compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add varying concentrations of Arecoline/Guvacoline incubate1->add_compound incubate2 Incubate for exposure period add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 add_solvent Add solubilizing agent incubate3->add_solvent read_absorbance Measure absorbance (570 nm) add_solvent->read_absorbance analyze Calculate cell viability (%) read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT-based cytotoxicity assay.

Logical Relationship: Comparison of Toxicological Profiles

This diagram illustrates the key points of comparison between the toxicological profiles of guvacoline and arecoline.

Toxidrome_Comparison cluster_arecoline Arecoline cluster_guvacoline Guvacoline a_acute Acute Toxicity: Known LD50 comparison Comparison Highlights a_acute->comparison a_cyto Cytotoxicity: Demonstrated in multiple cell lines a_cyto->comparison a_geno Genotoxicity: Well-documented a_geno->comparison a_receptor Receptor Activity: Muscarinic & Nicotinic Agonist a_receptor->comparison g_acute Acute Toxicity: LD50 not available g_acute->comparison g_cyto Cytotoxicity: Demonstrated, less data available g_cyto->comparison g_geno Genotoxicity: Limited data g_geno->comparison g_receptor Receptor Activity: Muscarinic Agonist only g_receptor->comparison

Caption: Key comparative points of arecoline and guvacoline toxicology.

References

A Comparative Guide to Guvacoline Hydrochloride and Other Muscarinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Guvacoline hydrochloride, a pyridine (B92270) alkaloid found in the Areca nut, with other well-characterized muscarinic acetylcholine (B1216132) receptor agonists: Arecoline, Pilocarpine, and Cevimeline. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development by presenting key physicochemical properties, analytical characterization data, and biological activity profiles in a standardized format.

Physicochemical and Purity Comparison of Muscarinic Agonists

A critical aspect of utilizing a reference standard is a thorough understanding of its physicochemical properties and purity. The following table summarizes these characteristics for this compound and the selected comparator compounds. It is important to note that purity values can vary between different suppliers and batches.

ParameterThis compoundArecoline HydrobromidePilocarpine HydrochlorideCevimeline Hydrochloride
CAS Number 6197-39-3[1][2]300-08-354-71-7[3]153504-70-2
Molecular Formula C₇H₁₁NO₂ · HCl[1][2]C₈H₁₃NO₂ · HBrC₁₁H₁₆N₂O₂ · HCl[3]C₁₀H₁₇NOS · HCl · 0.5H₂O
Molecular Weight 177.63 g/mol [1][2]236.11 g/mol 244.72 g/mol [3]244.79 g/mol
Purity (by HPLC) ≥90.0%[2]≥98.0%≥98.5%≥98%
Supplier (Example) PhytoLab[1]Sigma-AldrichUSPSelleck Chemicals

Biological Activity at Muscarinic Acetylcholine Receptors

The primary mechanism of action for these compounds is the activation of muscarinic acetylcholine receptors (M1-M5). Their potency and selectivity for these receptor subtypes are crucial determinants of their pharmacological effects. The following table presents available data on the biological activity of Guvacoline and its comparators. It is important to note that EC₅₀ and Kᵢ values can vary depending on the specific assay conditions, cell type, and radioligand used.

CompoundReceptor SubtypeEC₅₀ (nM)Kᵢ (nM)Reference
Guvacoline M1-M5Data not readily availableData not readily available
Arecoline M17-[2]
M295-[2]
M311-[2]
M4410-[2]
M569-[2]
Pilocarpine M118,000640
M24,500560
M3-1610
Cevimeline M13,500 (ileum contraction)-[3]
M33,000 (trachea contraction)-[3]

Note: The lack of publicly available, standardized biological activity data for this compound presents a significant challenge in directly comparing its potency and selectivity to other muscarinic agonists. Experimental determination of its binding affinities (Kᵢ) and functional potencies (EC₅₀) at all five muscarinic receptor subtypes is highly recommended.

Signaling Pathway and Experimental Workflows

To understand the functional consequences of receptor activation and the processes for compound characterization, the following diagrams illustrate the muscarinic receptor signaling cascade and a general workflow for the analytical and biological characterization of a muscarinic agonist.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Muscarinic Agonist (e.g., Guvacoline) M_Receptor Muscarinic Receptor (M1, M3, M5) Agonist->M_Receptor Binds to Gq_Protein Gq Protein M_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_ion->Cellular_Response Directly triggers PKC->Cellular_Response Phosphorylates targets leading to

Muscarinic M1/M3/M5 receptor signaling pathway.

Experimental_Workflow cluster_characterization Physicochemical Characterization cluster_biological Biological Characterization Start Reference Standard (e.g., Guvacoline HCl) NMR qNMR Analysis Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Purity Start->HPLC Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Calcium Mobilization Assay Start->Functional_Assay Structure_ID Structure Confirmation NMR->Structure_ID MS->Structure_ID Purity_Assay Purity Determination HPLC->Purity_Assay Ki_Value Determine Ki Values (Affinity) Binding_Assay->Ki_Value EC50_Value Determine EC50 Values (Potency) Functional_Assay->EC50_Value

References

Assessing the Selectivity of Guvacoline Hydrochloride for Muscarinic Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Guvacoline hydrochloride's selectivity for muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. Due to the limited availability of comprehensive public data on this compound's binding affinities and functional potencies across all five muscarinic receptor subtypes (M1-M5), this document focuses on providing available qualitative information for Guvacoline and quantitative data for well-characterized comparator compounds. This allows for an indirect assessment of its potential selectivity profile.

Introduction to Guvacoline and Muscarinic Receptor Subtypes

This compound is a pyridine (B92270) alkaloid found in the Areca nut. It is known to act as a muscarinic receptor agonist. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in diverse physiological functions. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. The development of subtype-selective muscarinic ligands is a key objective in drug discovery for treating various disorders, including Alzheimer's disease, schizophrenia, and overactive bladder.

Comparative Analysis of Muscarinic Receptor Ligands

To provide a framework for assessing the potential selectivity of this compound, this guide presents the binding affinities and functional potencies of several well-characterized muscarinic receptor agonists and antagonists.

Table 1: Binding Affinity (Ki, nM) of Selected Compounds for Human Muscarinic Receptor Subtypes
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound N/AN/AN/AN/AN/ANon-selective agonist (qualitative)
Arecoline (B194364) N/AN/AN/AN/AN/ANon-selective agonist
Pilocarpine (B147212) ~7,943N/AN/AN/AN/ANon-selective partial agonist
Xanomeline (B1663083) ~79.4~125.9~39.8~19.9~39.8M1/M4 preferring agonist
4-DAMP ~30-50 (IC50)N/AHigh affinityN/AN/AM3 selective antagonist[2]
Methoctramine Low affinityHigh affinityLow affinityN/AN/AM2 selective antagonist

N/A: Data not available in the searched literature.

Table 2: Functional Potency (EC50, nM) of Selected Agonists at Human Muscarinic Receptor Subtypes
CompoundM1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)
This compound N/AN/AN/AN/AN/A
Arecoline 7951141069
Pilocarpine 18,0004,500N/AN/AN/A[3][4]
Xanomeline High PotencyLow PotencyN/AHigh PotencyN/A[5]

N/A: Data not available in the searched literature.

Signaling Pathways and Experimental Workflows

To understand how the selectivity of compounds like this compound is determined, it is crucial to be familiar with the signaling pathways of muscarinic receptors and the experimental workflows used to characterize them.

Muscarinic Receptor Signaling Pathways

M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2/M4 Gi_o Gi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates

Caption: Generalized signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Experimental Workflow for Assessing Receptor Selectivity

The determination of a compound's selectivity profile typically involves a series of in vitro assays using cell lines recombinantly expressing each of the five muscarinic receptor subtypes.

experimental_workflow cluster_workflow Receptor Selectivity Assessment Workflow start Compound of Interest (e.g., Guvacoline HCl) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis (Compare Ki and EC50 values) binding_assay->data_analysis m1_m3_m5_assay Calcium Mobilization Assay (M1, M3, M5 - Gq) (Determine EC50) functional_assays->m1_m3_m5_assay m2_m4_assay cAMP Accumulation Assay (M2, M4 - Gi) (Determine EC50) functional_assays->m2_m4_assay m1_m3_m5_assay->data_analysis m2_m4_assay->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile

Caption: A typical experimental workflow for determining the selectivity of a compound for muscarinic receptor subtypes.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's interaction with muscarinic receptors. Below are outlines of standard protocols for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound at each of the five muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Cell membranes from cell lines stably expressing each human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

    • Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a non-labeled non-selective antagonist (e.g., Atropine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well plates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, the radioligand ([3H]-NMS) at a concentration close to its Kd, and either buffer (for total binding), the non-specific binding control, or a dilution of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.

  • Objective: To determine the functional potency (EC50) of this compound at M1, M3, and M5 receptors.

  • Materials:

    • Cell lines stably expressing M1, M3, or M5 receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound: this compound.

    • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Prepare serial dilutions of this compound.

    • Use the fluorescence plate reader to measure baseline fluorescence, then add the this compound dilutions to the wells.

    • Continue to measure the fluorescence intensity to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Functional Assay: cAMP Accumulation (for M2, M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled muscarinic receptors.

  • Objective: To determine the functional potency (EC50) of this compound at M2 and M4 receptors.

  • Materials:

    • Cell lines stably expressing M2 or M4 receptors.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound: this compound.

    • A cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

  • Data Analysis:

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that causes 50% of the maximal inhibition) using a sigmoidal dose-response curve fit.

Conclusion

The comprehensive assessment of this compound's selectivity for muscarinic receptor subtypes is currently hindered by a lack of publicly available, quantitative binding and functional data across all five human receptor subtypes. The available information suggests it acts as a non-selective muscarinic agonist. For a definitive characterization, further experimental investigation using the standardized protocols outlined in this guide is necessary. By comparing its binding affinities (Ki) and functional potencies (EC50) at each subtype, researchers can establish a clear selectivity profile, which is essential for evaluating its therapeutic potential and predicting its pharmacological effects. The data provided for comparator compounds offers a valuable benchmark for such future studies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Guvacoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Guvacoline hydrochloride. The following procedures are designed to minimize risk and ensure a safe laboratory environment. Adherence to these protocols is critical for all personnel involved in the handling of this compound.

Hazard Identification and Safety Data Summary

This compound is a pyridine (B92270) alkaloid that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, and can cause skin, eye, and respiratory tract irritation[1][2]. All personnel must be familiar with the hazards and safety precautions outlined in the Safety Data Sheet (SDS) before commencing any work with this substance.

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]
Physical and Chemical Properties
Molecular Formula C₇H₁₁NO₂ · HCl[3]
Molecular Weight 177.63 g/mol [3]
Appearance Crystalline solid
Solubility Water: 36 mg/mL, DMSO: 36 mg/mL, Ethanol: 36 mg/mL[4]

Note: No specific occupational exposure limits (OELs), such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), have been established for this compound. Therefore, it is imperative to minimize exposure through the consistent use of engineering controls and personal protective equipment.

Operational Plan: Step-by-Step Guidance for Safe Handling

This section details the procedural steps for safely managing this compound from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a designated hazardous material area and follow your institution's spill response protocol.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area[5]. Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides[6]. The storage area should be clearly marked as containing hazardous chemicals.

Preparation and Handling
  • Designated Area: All handling of this compound, especially of the powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Gloves: Wear two pairs of nitrile or neoprene chemotherapy-grade gloves. Change gloves immediately if they become contaminated, torn, or punctured.

    • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.

    • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes and dust.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.

  • Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully within the fume hood. Use a dedicated, clean weighing vessel.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If sonication is required for dissolution, ensure the container is securely capped.

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate the contaminated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as described above.

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand, or earth). Do not use dry sweeping methods that can create dust.

    • For liquid spills, absorb the solution with an inert, non-combustible absorbent material.

    • Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area and any affected equipment with a suitable cleaning agent (e.g., a detergent solution followed by a rinse with water). All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include the chemical name and associated hazards.

  • Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

start Start: Receive Guvacoline HCl inspect Inspect Package start->inspect damaged Damaged? inspect->damaged isolate_spill Isolate & Follow Spill Protocol damaged->isolate_spill Yes store Store Safely damaged->store No dispose_waste Dispose of Waste isolate_spill->dispose_waste prepare_work Prepare for Handling store->prepare_work don_ppe Don Full PPE prepare_work->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood handle Weigh & Prepare Solution fume_hood->handle spill_event Spill Occurs? handle->spill_event spill_response Execute Spill Response Protocol spill_event->spill_response Yes decontaminate Decontaminate Work Area & Equipment spill_event->decontaminate No spill_response->decontaminate decontaminate->dispose_waste end End dispose_waste->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guvacoline hydrochloride
Reactant of Route 2
Guvacoline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。